Valsartan-d8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2,3,4,4,4-pentadeuterio-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-(trideuteriomethyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O3/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28)/t22-/m0/s1/i2D3,3D3,16D,22D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWBQPMHZXGDFX-KFWZLTATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(=O)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Valsartan-d8: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Valsartan-d8, a deuterated isotopologue of the widely used antihypertensive drug, Valsartan. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and bioanalytical studies.
Chemical Identity and Structure
This compound is a stable isotope-labeled version of Valsartan, where eight hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.
The chemical structure of (S)-(-)-Valsartan-d8 (valine-d8) is depicted below:
Figure 1. Chemical Structure of this compound
Molecular and Chemical Properties
A summary of the key chemical identifiers and properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Name | (S)-N-(1-Oxopentyl)-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine-d8 | [1][2] |
| Synonyms | (S)-(-)-Valsartan-d8 (valine-d8), Diovan-d8 | [2] |
| Molecular Formula | C₂₄H₂₁D₈N₅O₃ | [1] |
| Molecular Weight | 443.57 g/mol | [1] |
| CAS Number | 1089736-72-0 | [1][2][3] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98% | |
| Isotopic Enrichment | ≥95% |
Physicochemical Properties
The physicochemical properties of this compound are expected to be very similar to those of its non-deuterated counterpart, Valsartan. The following table summarizes these properties.
| Property | Value | Reference |
| Melting Point | 105-110 °C (for Valsartan) | [4] |
| Solubility | Freely soluble in ethanol, methanol, and acetonitrile; sparingly soluble in water. | [4] |
| pKa | pKa1 = 3.9 (carboxylic acid), pKa2 = 4.73 (tetrazole) (for Valsartan) | [4] |
| LogP | 1.499 (hydrophilic at physiological pH) (for Valsartan) | [4] |
Experimental Protocols
Proposed Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Methodology:
-
N-acylation: L-valine-d8 methyl ester hydrochloride is reacted with valeryl chloride in the presence of a base like triethylamine in a suitable solvent such as dichloromethane to yield N-pentanoyl-L-valine-d8 methyl ester.[5]
-
N-alkylation: The product from the first step is then alkylated with 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole using a strong base like sodium hydride in an aprotic solvent like tetrahydrofuran.[5]
-
Hydrolysis: The final step involves the hydrolysis of the methyl ester and removal of the trityl protecting group under basic conditions, typically with sodium hydroxide in methanol, to yield this compound.[5]
Purification at each step would typically involve standard chromatographic techniques such as column chromatography.
Bioanalytical Method for Quantification in Human Plasma using LC-MS/MS
This compound is primarily used as an internal standard for the quantification of Valsartan in biological matrices. The following is a representative experimental protocol for a bioanalytical method.[8][9][10][11]
Caption: Experimental workflow for bioanalysis of Valsartan using this compound.
Methodology:
-
Sample Preparation:
-
To a 300 µL aliquot of human plasma, add 50 µL of a working solution of this compound (internal standard).[8]
-
Perform protein precipitation by adding a suitable organic solvent like acetonitrile or methanol.[8]
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Conditions:
-
HPLC Column: A C18 reversed-phase column (e.g., 50 x 4.6 mm, 5 µm).[10]
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid or ammonium formate.[8][10]
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor to product ion transitions for Valsartan and this compound are monitored.
-
-
Quantification:
-
The concentration of Valsartan in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing it to a calibration curve prepared in the same biological matrix.
-
Spectroscopic Data
Mass Spectrometry
The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 444.6. The fragmentation pattern of this compound in MS/MS analysis is expected to be similar to that of Valsartan, with shifts in the m/z values of fragments containing the deuterated valine moiety.
NMR Spectroscopy
The ¹H NMR spectrum of this compound will be consistent with its structure, showing the absence of signals corresponding to the eight deuterated positions in the valine moiety. The ¹³C NMR spectrum will also reflect the presence of deuterium, with the signals for the deuterated carbons being either absent or appearing as multiplets with reduced intensity due to C-D coupling.
Mechanism of Action and Signaling Pathways
As an isotopologue, this compound is expected to have the same pharmacological mechanism of action as Valsartan. Valsartan is a potent and selective antagonist of the angiotensin II type 1 (AT₁) receptor. By blocking the binding of angiotensin II to the AT₁ receptor, Valsartan inhibits the vasoconstrictor and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure.
The signaling pathway modulated by Valsartan is depicted below.
Caption: Valsartan's mechanism of action via AT1 receptor blockade.
This guide provides a foundational understanding of this compound for its effective application in research and development. For further detailed information, consulting the referenced literature is recommended.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. (S)-(-)-Valsartan-d8 (valine-d8) | LGC Standards [lgcstandards.com]
- 3. Valsartan D8 (valine D8) | LGC Standards [lgcstandards.com]
- 4. japsonline.com [japsonline.com]
- 5. A short and efficient synthesis of valsartan via a Negishi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
Synthesis and Isotopic Labeling of Valsartan-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a robust synthetic pathway for Valsartan-d8, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of the widely used antihypertensive drug, Valsartan. The synthesis leverages a highly efficient Negishi cross-coupling reaction. This document outlines the detailed experimental protocols, presents key reaction data, and visualizes the synthetic workflow and the relevant biological pathway.
Introduction to Valsartan and Isotopic Labeling
Valsartan is a potent and selective angiotensin II receptor blocker (ARB) that manages hypertension and heart failure.[1] It acts by blocking the vasoconstrictive and aldosterone-secreting effects of angiotensin II by selectively blocking its binding to the AT1 receptor in tissues such as vascular smooth muscle and the adrenal gland.[1]
Isotopically labeled compounds, such as this compound, are indispensable tools in drug development. They serve as internal standards for quantitative bioanalysis by mass spectrometry, enabling precise measurement of the drug and its metabolites in biological matrices.[2] The stable, heavy isotopes do not alter the compound's chemical properties but provide a distinct mass signature. For this compound, the deuterium atoms are incorporated into the L-valine moiety, a non-labile position, ensuring stability during metabolic processes.[3][4]
Synthetic Pathway Overview
The synthesis of this compound is proposed via a multi-step sequence starting from the commercially available isotopologue, L-valine-d8. The core of this strategy is a palladium-catalyzed Negishi cross-coupling to construct the critical biphenyl backbone. The key stages are:
-
Esterification: Protection of the carboxylic acid of L-valine-d8 as a methyl ester.
-
N-Acylation: Acylation of the secondary amine with valeryl chloride.
-
N-Alkylation: Introduction of the bromobenzyl moiety.
-
Negishi Coupling: Formation of the biphenyl core structure.
-
Deprotection and Hydrolysis: Removal of the trityl protecting group and hydrolysis of the methyl ester to yield the final product.
Detailed Experimental Protocols
The following protocols are adapted from established syntheses of Valsartan and its precursors.[3][5][6] All operations involving anhydrous solvents should be conducted under a dry nitrogen atmosphere.
Step 1: Synthesis of L-Valine-d8 Methyl Ester Hydrochloride (Intermediate 1)
-
Suspend L-valine-d8 (1.0 eq) in anhydrous methanol (approx. 20 volumes).
-
Cool the suspension to -10 °C using an ice-salt bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 3 hours.
-
Heat the reaction to reflux (approx. 65 °C) for 8 hours.
-
Monitor the reaction by TLC until completion.
-
Remove the solvent under reduced pressure. The resulting solid is L-valine-d8 methyl ester hydrochloride, which can be used in the next step without further purification.
Step 2: Synthesis of Methyl N-pentanoyl-L-valinate-d8 (Intermediate 2)
-
Suspend L-valine-d8 methyl ester hydrochloride (1.0 eq) in dichloromethane (approx. 10 volumes).
-
Add triethylamine (2.0 eq) to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Add valeryl chloride (1.1 eq) dropwise.
-
Stir the reaction mixture at 25 °C for 1 hour.[3]
-
Quench the reaction by adding water (10 volumes).
-
Separate the organic layer, dry it over sodium sulfate (Na₂SO₄), and concentrate under vacuum to yield the product as an off-white solid.[3]
Step 3: Synthesis of Methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate-d8 (Intermediate 3)
-
Dissolve Intermediate 2 (1.0 eq) and 1-bromo-4-(bromomethyl)benzene (1.1 eq) in anhydrous tetrahydrofuran (THF, approx. 16 volumes).
-
Add sodium hydride (60% dispersion in mineral oil, 2.0 eq) portion-wise.
-
Reflux the reaction mixture for 1 hour.[3]
-
After cooling, dilute the mixture with diethyl ether and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl) and water.
-
Dry the organic layer over Na₂SO₄ and concentrate under vacuum.
-
Purify the residue by silica gel chromatography to obtain the title compound.
Step 4: Negishi Coupling for Protected this compound
-
Prepare the organozinc reagent: In a separate flask, dissolve 5-phenyl-1-trityl-1H-tetrazole (1.0 eq) in anhydrous THF. Cool to 0 °C and add n-butyllithium (1.1 eq). Stir for 1 hour, then add a solution of zinc chloride (1.2 eq) in THF and stir for another hour.
-
To the freshly prepared organozinc reagent, add Intermediate 3 (0.9 eq), palladium(II) acetate (0.05 eq), and Q-phos (0.1 eq).
-
Heat the reaction mixture to 75 °C for 2 hours.[3]
-
Monitor for completion by TLC/LC-MS.
-
Upon completion, cool the reaction and quench with saturated NH₄Cl solution.
-
Extract the product with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate. Purify via column chromatography.
Step 5: Hydrolysis to this compound (Final Product)
-
Dissolve the protected this compound from the previous step (1.0 eq) in a 1:1 mixture of methanol and THF.
-
Add a 3N aqueous solution of sodium hydroxide (NaOH, approx. 5 eq).
-
Stir the mixture at room temperature or gentle reflux until the reaction is complete (typically 12-24 hours).
-
Remove the organic solvents via rotary evaporation.
-
Acidify the remaining aqueous solution to approximately pH 3 using 6N hydrochloric acid (HCl), which will precipitate the trityl alcohol byproduct.
-
Filter off the solid byproduct.
-
Further acidify the filtrate to pH 1-2 to precipitate the crude this compound.
-
Filter the solid product, wash with cold water, and dry under vacuum to yield this compound.
Quantitative Data
The following tables summarize the specifications for the key starting material and the final product, along with representative yields for the synthesis of the non-deuterated Valsartan analogue.
| Table 1: Material Specifications | |
| Compound | Specification |
| L-Valine-d8 | Isotopic Purity: ≥98 atom % D[7] Chemical Purity: ≥98%[8] |
| This compound | Molecular Formula: C₂₄H₂₁D₈N₅O₃ Molecular Weight: 443.58 g/mol [3] |
| Table 2: Representative Reaction Yields (for non-deuterated analogue) | |
| Reaction Step | Reported Yield |
| N-Acylation (Step 2) | 95%[3] |
| N-Alkylation (Step 3) | 70%[2] |
| Negishi Coupling (Step 4) | 80%[3] |
| Hydrolysis/Deprotection (Step 5) | ~90-95% |
Note: Yields are based on the synthesis of the non-deuterated parent compound and may vary for the deuterated synthesis.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
Valsartan exerts its therapeutic effect by modulating the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance. The diagram below illustrates this pathway and highlights the point of intervention for Valsartan.
References
- 1. WO2004094391A2 - Process for the preparation of valsartan and intermediates thereof - Google Patents [patents.google.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. A short and efficient synthesis of valsartan via a Negishi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. guidechem.com [guidechem.com]
- 6. Preparation method of L-valine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 7. L -Valine-d8 D = 98atom , = 98 CP 35045-72-8 [sigmaaldrich.com]
- 8. L-Valine (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-488-0.5 [isotope.com]
The Gold Standard: A Technical Guide to Deuterium-Labeled Internal Standards in Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly within the realm of liquid chromatography-mass spectrometry (LC-MS), the pursuit of accuracy and precision is paramount. The inherent variability of analytical processes, from sample preparation to instrument response, necessitates a robust method of normalization. This technical guide provides an in-depth exploration of the rationale, application, and advantages of using deuterium-labeled internal standards (IS), the widely accepted gold standard for achieving reliable and reproducible quantitative data in drug development and other scientific research.
The Core Rationale: Why Deuterium Labeling?
An internal standard is a compound of known concentration added to a sample to correct for analytical variability. Ideally, an IS should mimic the physicochemical properties of the analyte of interest as closely as possible to experience the same variations during sample processing and analysis.[1] Stable isotope-labeled (SIL) internal standards, where one or more atoms in the analyte molecule are replaced with their heavier stable isotopes (e.g., ²H or deuterium, ¹³C, ¹⁵N), are considered the most appropriate choice in quantitative bioanalysis.[1][2]
Deuterium-labeled internal standards offer a compelling combination of near-identical chemical behavior to the analyte and a distinct mass-to-charge ratio (m/z) that allows for separate detection by the mass spectrometer.[3] This co-elution and similar ionization behavior are crucial for compensating for a critical challenge in LC-MS: the matrix effect .[4]
The matrix effect is the alteration of ionization efficiency of an analyte due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[3][5] These interferences can either suppress or enhance the analyte's signal, leading to inaccurate quantification. Because a deuterium-labeled IS has virtually identical chromatographic retention time and ionization characteristics to the unlabeled analyte, it experiences the same degree of matrix effect.[4][5] By calculating the ratio of the analyte's response to the IS's response, the variability introduced by the matrix effect can be effectively normalized, leading to more accurate and precise results.
Quantitative Data Presentation: A Comparative Analysis
The superiority of deuterium-labeled internal standards over other types, such as structural analogs, is well-documented in scientific literature. The following tables summarize quantitative data from several studies, highlighting the improved performance in terms of accuracy, precision, and linearity.
Table 1: Comparison of Internal Standards for the Quantification of Everolimus by LC-MS/MS
| Parameter | Deuterium-Labeled IS (everolimus-d4) | Analog IS (32-desmethoxyrapamycin) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL |
| Analytical Recovery | 98.3% - 108.1% | 98.3% - 108.1% |
| Total Coefficient of Variation (CV) | 4.3% - 7.2% | 4.3% - 7.2% |
| Correlation with Independent Method (Slope) | 0.95 | 0.83 |
| Correlation Coefficient (r) | > 0.98 | > 0.98 |
Data sourced from a comparative study on everolimus quantification.[6]
While both internal standards showed acceptable performance, the deuterium-labeled IS demonstrated a more favorable comparison with an independent LC-MS/MS method, as indicated by the slope closer to 1.0.[6]
Table 2: Bioanalytical Method Validation Data for Venetoclax using a Deuterium-Labeled Internal Standard (Venetoclax-d8)
| Parameter | Intra-day | Inter-day |
| Precision (%CV) | 5.7% - 7.7% | 5.95% - 8.5% |
| Accuracy (%) | 96.3% - 98.7% | 98.0% - 100.4% |
| Linearity (Concentration Range) | 10.0 - 10000.0 pg/mL | 10.0 - 10000.0 pg/mL |
| Correlation Coefficient (r²) | ≥ 0.9997 | ≥ 0.9997 |
Data from a validation study of a high-throughput HPLC-ESI-Tandem Mass Spectrometric method for venetoclax.[1][7]
This data showcases the high degree of precision and accuracy achievable with a deuterium-labeled internal standard over a wide linear range.[1][7]
Table 3: Accuracy and Precision for Lapatinib Quantification using Different Internal Standards in Pooled Human Plasma
| Internal Standard | Accuracy | Precision (%CV) |
| Deuterium-Labeled IS (lapatinib-d3) | within 100 ± 10% | < 11% |
| Analog IS (zileuton) | within 100 ± 10% | < 11% |
Data from a study evaluating the analytical performance of two classes of internal standards for lapatinib.[8]
While both internal standards performed acceptably in pooled plasma, the study highlighted that only the isotope-labeled internal standard could correct for the significant interindividual variability in the recovery of lapatinib from patient plasma samples.[8]
Experimental Protocols: A Step-by-Step Guide
The following provides a detailed, generalized methodology for a typical quantitative bioanalytical workflow using a deuterium-labeled internal standard with LC-MS/MS.
Sample Preparation (Protein Precipitation)
-
Thaw Samples: Thaw frozen biological samples (e.g., plasma, serum) and quality control (QC) samples at room temperature.
-
Aliquoting: Aliquot a specific volume (e.g., 100 µL) of each sample, calibration standard, and QC sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a precise volume of the deuterium-labeled internal standard working solution to each tube (except for blank matrix samples). The concentration of the IS should be consistent across all samples.
-
Vortex: Briefly vortex the tubes to ensure thorough mixing of the IS with the sample matrix.
-
Protein Precipitation: Add a specific volume of a cold organic solvent (e.g., acetonitrile or methanol) to each tube to precipitate the proteins. The ratio of solvent to sample is typically 3:1 or 4:1.
-
Vortex and Centrifuge: Vortex the tubes vigorously for a set period (e.g., 1 minute) to ensure complete protein precipitation. Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 4°C).
-
Supernatant Transfer: Carefully transfer the clear supernatant, which contains the analyte and the internal standard, to a new set of tubes or a 96-well plate for analysis. Avoid disturbing the protein pellet.
-
Evaporation and Reconstitution (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller volume of a solvent compatible with the LC mobile phase. This step can increase the concentration of the analyte and improve sensitivity.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: Utilize a suitable reversed-phase C18 column with appropriate dimensions and particle size.
-
Mobile Phase: Employ a gradient elution using two mobile phases, typically an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid). The gradient program should be optimized to achieve good chromatographic separation of the analyte from potential interferences.
-
Flow Rate: Set a constant flow rate appropriate for the column dimensions (e.g., 0.4 mL/min).
-
Injection Volume: Inject a fixed volume of the prepared sample extract (e.g., 5 µL) onto the column.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Use an electrospray ionization (ESI) source, typically in positive or negative ion mode depending on the analyte's chemical properties.
-
Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This highly selective and sensitive technique involves monitoring specific precursor-to-product ion transitions for both the analyte and the deuterium-labeled internal standard.
-
Optimization: Optimize the MS parameters, including declustering potential, collision energy, and cell exit potential, for each analyte and internal standard to maximize signal intensity.
-
Data Acquisition: Acquire data over the chromatographic run, recording the signal intensity for the specified MRM transitions.
-
Data Processing and Quantification
-
Peak Integration: Integrate the chromatographic peaks for the analyte and the internal standard in each sample using the instrument's software.
-
Response Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for all calibration standards, QC samples, and unknown samples.
-
Calibration Curve Generation: Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards. A linear regression model with appropriate weighting (e.g., 1/x²) is typically used.
-
Quantification of Unknowns: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios onto the calibration curve.
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and logical relationships in the application of deuterium-labeled internal standards.
Caption: General experimental workflow for quantitative bioanalysis.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. nebiolab.com [nebiolab.com]
A Technical Guide to Valsartan-d8 as an Internal Standard in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role and mechanism of Valsartan-d8 as a stable isotope-labeled internal standard (SIL-IS) in the quantitative bioanalysis of valsartan. It details the pharmacological action of valsartan, the principles of internal standardization in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and provides exemplary experimental protocols and validation data.
Introduction: The Role of Internal Standards in Bioanalysis
Quantitative analysis of pharmaceuticals in biological matrices is susceptible to variations arising from sample preparation, instrument performance, and matrix effects.[1][2] An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added at a known, constant concentration to every sample, calibrator, and quality control sample.[3] Its primary function is to compensate for analyte loss and signal fluctuations during the analytical process. By using the ratio of the analyte signal to the IS signal for quantification, the method achieves significantly improved accuracy, precision, and reliability.[1]
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for LC-MS/MS-based bioanalysis.[3] These compounds are chemically identical to the analyte but have one or more atoms replaced with a heavier isotope (e.g., deuterium, ¹³C, ¹⁵N). This ensures they co-elute chromatographically and exhibit nearly identical behavior during sample extraction and ionization, making them ideal for correcting analytical variability.[3]
Pharmacological Mechanism of Action: Valsartan
Valsartan is a potent and specific angiotensin II receptor blocker (ARB) that selectively antagonizes the Angiotensin II Type 1 (AT1) receptor.[4] It is a critical component of the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and cardiovascular function.[5]
Angiotensin II, the primary effector of the RAAS, induces vasoconstriction, stimulates the release of aldosterone (leading to sodium and water retention), and promotes cardiac stimulation.[6] By blocking the AT1 receptor, valsartan prevents these actions, resulting in vasodilation, reduced aldosterone secretion, and a consequent lowering of blood pressure.[5][6] This mechanism makes it an effective treatment for hypertension, heart failure, and diabetic kidney disease.
Mechanism of Action as an Internal Standard
The "mechanism of action" for this compound as an internal standard is not pharmacological but analytical. Its utility is based on its structural and chemical similarity to the non-labeled valsartan.
Because this compound and valsartan have nearly identical retention times, extraction efficiencies, and ionization responses, any sample-to-sample variation will affect both compounds proportionally. For instance, if incomplete extraction leads to a 10% loss of analyte, a corresponding 10% loss of the internal standard will also occur. The ratio of their signals, however, remains constant. This ratio is plotted against the known concentrations of calibration standards to generate a calibration curve, which is then used to determine the concentration of valsartan in unknown samples.
Experimental Protocol and Workflow
The following is a representative experimental protocol for the quantification of valsartan in human plasma using a deuterated internal standard, compiled from validated methods in the scientific literature.[2][3][4]
Materials and Reagents
-
Analyte: Valsartan
-
Internal Standard: this compound or Valsartan-d9
-
Solvents: HPLC-grade methanol, acetonitrile, diethyl ether
-
Reagents: Formic acid, ammonium formate, hydrochloric acid
-
Matrix: Drug-free human plasma (K3EDTA)
Sample Preparation (Liquid-Liquid Extraction Example)
This protocol is based on the method described by Saraner et al. (2025).[2]
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (e.g., Valsartan-d9 in methanol).
-
Add 125 µL of 0.2 M hydrochloric acid solution and vortex for 10 seconds.
-
Add 3 mL of diethyl ether, vortex for 30 seconds to facilitate extraction.
-
Centrifuge at 4600 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 200 µL of the mobile phase.
-
Transfer to an autosampler vial for injection.
LC-MS/MS Conditions
The following table outlines typical chromatographic and mass spectrometric conditions.
| Parameter | Condition |
| LC System | Waters ACQUITY UPLC or equivalent |
| Column | Waters XBridge C18 (100 x 4.6 mm, 3.5 µm) or Luna C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 5 mM Ammonium Formate or 0.0075% Ammonia SolutionB: AcetonitrileIsocratic elution (e.g., 80% B) |
| Flow Rate | 0.5 - 0.8 mL/min |
| Column Temperature | 30°C - 40°C |
| Injection Volume | 10 - 20 µL |
| Mass Spectrometer | API 4000, Waters TQ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| MRM Transitions (m/z) | Valsartan: 436.2 → 291.2 (Positive) or 434.2 → 179.1 (Negative)Valsartan-d9: 445.3 → 291.2 (Positive) or 443.2 → 179.1 (Negative) |
| Desolvation Temp. | 400°C - 500°C |
| Capillary Voltage | 3.2 - 5.5 kV |
Note: MRM transitions for this compound would be slightly different from -d9 but would follow the same fragmentation pattern. Exact parameters must be optimized for the specific instrument used.
Method Validation and Performance Data
A robust bioanalytical method requires rigorous validation. The tables below summarize typical performance characteristics from published methods using deuterated valsartan as an internal standard.
Table 1: Calibration and Sensitivity Data
| Parameter | Amlodipine & Valsartan [3] | Valsartan & Chlorthalidone[2] | Valsartan (Rat Plasma)[4] |
| Internal Standard | Amlodipine-d4 & Valsartan-d9 | Valsartan-d9 & Chlorthalidone-d4 | Valsartan-d9 |
| Linearity Range (ng/mL) | 6.06 - 18060.8 | 25 - 20000 | 0.50 - 20000 |
| Correlation Coeff. (r²) | > 0.99 | > 0.99 | > 0.99 |
| LLOQ (ng/mL) | 6.062 | 25 | 0.50 |
Table 2: Precision and Accuracy Data
| Parameter | Amlodipine & Valsartan [3] | Valsartan (Rat Plasma)[4] |
| Intra-day Precision (%CV) | 2.5% to 9.2% | 1.3% to 2.5% |
| Inter-day Precision (%CV) | 2.9% to 8.0% | 2.1% to 3.2% |
| Intra-day Accuracy (% Nominal) | 95.5% to 103.1% | N/A |
| Inter-day Accuracy (% Nominal) | 94.6% to 103.4% | N/A |
Table 3: Recovery and Matrix Effect
| Parameter | Amlodipine & Valsartan [3][7] | Valsartan (Rat Plasma)[4] | Valsartan & Chlorthalidone[2] |
| Analyte Recovery (%) | 82.6% | 86.9% | >90% (SPE method cited) |
| IS Recovery (%) | 92.4% | 86.7% | >90% (SPE method cited) |
| Matrix Effect (%CV) | 0.9% to 6.7% | ≤ 15% | 1.32% to 2.06% |
Data presented is for Valsartan using Valsartan-d9 as IS, which is an excellent proxy for this compound.
Conclusion
This compound serves as an exemplary stable isotope-labeled internal standard for the quantitative determination of valsartan in complex biological matrices. Its mechanism of action is analytical, not pharmacological; it co-behaves with the non-labeled analyte through sample preparation and analysis, allowing for the reliable correction of experimental variability. By normalizing the analyte response to the internal standard response, methods utilizing this compound achieve the high levels of accuracy, precision, and robustness required for pharmacokinetic studies, bioequivalence trials, and other applications in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
- 3. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. shimadzu.com [shimadzu.com]
- 6. Application of an LC–MS/MS method for the analysis of amlodipine, valsartan and hydrochlorothiazide in polypill for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Physical and Chemical Stability of Valsartan-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valsartan is a widely used angiotensin II receptor blocker (ARB) for the management of hypertension and heart failure. Its deuterated analog, Valsartan-d8, serves as a valuable internal standard in pharmacokinetic and metabolic studies due to its mass shift, which allows for clear differentiation from the unlabeled drug in mass spectrometry-based analyses. The physical and chemical stability of this compound is a critical parameter that ensures the accuracy and reliability of such studies. This technical guide provides a comprehensive overview of the stability of this compound, drawing upon available data for Valsartan as a close structural analog. The information presented herein is intended to guide researchers in the proper handling, storage, and use of this compound.
Disclaimer: Specific stability data for this compound is limited in publicly available literature. Therefore, this guide primarily relies on established stability data for Valsartan. While the isotopic labeling is not expected to significantly alter the chemical stability, it is crucial to consider that differences may exist.
Physical and Chemical Properties
A summary of the key physical and chemical properties of Valsartan is provided in Table 1. These properties are expected to be nearly identical for this compound, with a slight increase in molecular weight due to the deuterium atoms.
| Property | Value |
| Chemical Formula | C₂₄H₂₁D₈N₅O₃ |
| Molecular Weight | Approx. 443.59 g/mol |
| Appearance | White or practically white crystalline powder.[1] |
| Solubility | Soluble in ethanol and methanol, slightly soluble in water.[2] |
| Melting Point | Approximately 105-110 °C |
Chemical Stability and Degradation Pathways
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. Such studies on Valsartan have been conducted under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[2][3][4] The stability of Valsartan under these conditions provides a strong indication of the expected stability of this compound.
Summary of Forced Degradation Studies on Valsartan
The following table summarizes the observed degradation of Valsartan under different stress conditions. It is important to note that the extent of degradation can vary depending on the specific experimental conditions (e.g., concentration, temperature, duration of exposure).
| Stress Condition | Reagents and Conditions | Observed Degradation of Valsartan |
| Acid Hydrolysis | 1 M HCl at 60°C for 6 hours | Significant degradation (up to 23.61%).[3] |
| Alkaline Hydrolysis | 1.5 N NaOH | No significant degradation observed in some studies,[2] while others reported susceptibility. |
| Oxidative Degradation | 7% H₂O₂ at 60°C for 6 hours | Significant degradation (up to 19.77%).[3] |
| Thermal Degradation | 60°C for 6 hours | Generally stable.[3] |
| Photodegradation | Exposure to UV light (254 nm) for 8 hours | Mild degradation observed.[2][3] |
Major Degradation Pathways
Based on forced degradation studies of Valsartan, the primary degradation pathways involve hydrolysis and oxidation. Under acidic conditions, hydrolysis of the amide bond can occur. Oxidative stress can lead to the formation of various oxidation products. Photodegradation may result in decarboxylation and other complex rearrangements.[5]
The following diagram illustrates a simplified experimental workflow for conducting forced degradation studies.
Caption: A flowchart outlining the key steps in performing forced degradation studies on this compound.
Recommended Storage and Handling
Based on the stability profile of Valsartan and general recommendations for deuterated compounds, the following storage and handling procedures are advised for this compound:
-
Storage Temperature: For long-term storage, -20°C is recommended. Some suppliers suggest -80°C for extended periods (e.g., 6 months).[6]
-
Light: Protect from light to prevent photodegradation.
-
Moisture: Store in a dry environment to minimize hydrolysis.
-
Solution Stability: Once dissolved, the stability of this compound in solution will depend on the solvent and pH. For aqueous solutions, a neutral pH is generally preferred to minimize acid or base-catalyzed hydrolysis.[7] Stock solutions in organic solvents like methanol or acetonitrile are generally more stable. It is recommended to prepare fresh solutions for analysis or store them at low temperatures for short periods.
Analytical Methodologies for Stability Assessment
High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for assessing the stability of Valsartan and separating it from its degradation products.[2][3][4]
Typical HPLC Method Parameters for Valsartan Stability Testing
The following table provides an example of a stability-indicating HPLC method that can be adapted for this compound.
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 125 mm, 5 µm)[3] |
| Mobile Phase | A mixture of an acidic buffer (e.g., 50 mM NaH₂PO₄, pH 2.6) and an organic solvent (e.g., methanol) in a ratio of approximately 35:65 (v/v).[3] |
| Flow Rate | 1.0 mL/min[3][4] |
| Detection | UV at 254 nm[3] |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 22°C)[3] |
| Injection Volume | 20 µL[4] |
Signaling Pathway of Valsartan's Mechanism of Action
To provide a broader context for the use of this compound in research, the following diagram illustrates the primary signaling pathway through which Valsartan exerts its therapeutic effects. Valsartan is an angiotensin II receptor blocker (ARB) that selectively inhibits the AT1 receptor.
Caption: A diagram illustrating how Valsartan blocks the action of Angiotensin II at the AT1 receptor.
Conclusion
While specific stability data for this compound is not extensively available, the comprehensive data on Valsartan provides a reliable framework for understanding its stability profile. This compound is expected to be susceptible to degradation under strong acidic, and oxidative conditions, and to a lesser extent, photolytic stress. It is generally stable under thermal and neutral to mildly alkaline conditions. For ensuring the integrity of research outcomes, it is imperative to store this compound under appropriate conditions (protected from light and moisture, at low temperatures) and to use validated stability-indicating analytical methods for its quantification. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working with this important analytical standard.
References
- 1. Valsartan | C24H29N5O3 | CID 60846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. hrpub.org [hrpub.org]
- 5. Characterization of two new potential impurities of Valsartan obtained under photodegradation stress condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Certificate of Analysis for Valsartan-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive interpretation of a representative Certificate of Analysis (CoA) for Valsartan-d8, a deuterated internal standard crucial for the accurate quantification of the antihypertensive drug, Valsartan, in various analytical applications. This document will delve into the key quality attributes presented in a typical CoA, detail the experimental methodologies used to ascertain these characteristics, and visualize the chemical structures and analytical workflows involved.
Representative Certificate of Analysis: this compound
A Certificate of Analysis for a high-purity reference standard like this compound is a critical document that assures its identity, purity, and suitability for its intended use. Below is a synthesized CoA based on typical industry standards and analytical findings.
I. Identification
| Test | Method | Specification | Result |
|---|---|---|---|
| ¹H-NMR Spectroscopy | 500 MHz in DMSO-d₆ | Conforms to structure | Conforms |
| ¹³C-NMR Spectroscopy | 125 MHz in DMSO-d₆ | Conforms to structure | Conforms |
| Mass Spectrometry (ESI+) | LC-MS/MS | Consistent with the deuterated structure | Conforms |
II. Purity
| Test | Method | Specification | Result |
| Chemical Purity (HPLC) | RP-HPLC with UV detection | ≥ 98.0% | 99.8% |
| Isotopic Purity (LC-MS) | High-Resolution Mass Spectrometry | ≥ 98 atom % D | 99.5 atom % D |
| Isotopic Distribution | Mass Spectrometry | Report Results | d₀: 0.1%, d₁: 0.2%, d₂: 0.3%, d₃: 0.5%, d₄: 1.2%, d₅: 3.5%, d₆: 15.7%, d₇: 35.5%, d₈: 43.0% |
III. Impurities
| Test | Method | Specification | Result |
| Residual Solvents | GC-HS | Meets USP <467> limits | Complies |
| Elemental Impurities | ICP-MS | Meets ICH Q3D limits | Complies |
| Related Substances (HPLC) | RP-HPLC with UV detection | Any single impurity ≤ 0.1%Total impurities ≤ 0.5% | Largest single impurity: 0.08%Total impurities: 0.2% |
IV. Physicochemical Properties
| Test | Method | Specification | Result |
| Appearance | Visual Inspection | White to off-white solid | White solid |
| Melting Point | USP <741> | 105-110 °C | 107.5 °C |
| Solubility | Visual Inspection | Soluble in Methanol, DMSO | Soluble |
Experimental Protocols
Detailed methodologies are essential for the replication and verification of the results presented in the CoA.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
The chemical purity of this compound and its related substances are determined using a stability-indicating reverse-phase HPLC method.[1][2][3]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 250 nm.
-
Injection Volume: 10 µL.
-
Quantification: The percentage purity is calculated by the area normalization method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Purity and Distribution
High-resolution mass spectrometry is employed to confirm the molecular weight and determine the isotopic purity and distribution of the deuterated compound.[4][5]
-
Instrumentation: A high-performance liquid chromatograph coupled to a high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: A rapid isocratic or gradient elution to separate the analyte from any potential interferences.
-
Mass Spectrometry Mode: Positive ion mode (ESI+).
-
Data Acquisition: Full scan mode to observe the isotopic cluster of the molecular ion.
-
Isotopic Purity Calculation: The isotopic purity is determined by calculating the percentage of the deuterated species relative to the sum of all isotopic species (d₀ to d₈).[4]
-
Isotopic Distribution Analysis: The relative abundance of each isotopic species (d₀, d₁, d₂, etc.) is determined from the mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound and to verify the positions of deuterium labeling.[6][7][8]
-
Instrumentation: A 500 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H-NMR: The spectrum is expected to show a significant reduction in the signal intensity or complete absence of signals corresponding to the protons that have been replaced by deuterium in the valine moiety. The remaining proton signals should be consistent with the non-deuterated parts of the molecule.
-
¹³C-NMR: The spectrum should be consistent with the carbon skeleton of Valsartan. The carbon signals directly attached to deuterium atoms will exhibit characteristic splitting patterns and reduced signal intensities.
Visualizations
Chemical Structures of Valsartan and this compound
The following diagram illustrates the chemical structures of both Valsartan and its deuterated analog, this compound, highlighting the positions of the deuterium atoms.
Caption: Chemical structures of Valsartan and this compound.
Workflow for the Certification of a Deuterated Reference Standard
The certification of a deuterated reference standard like this compound is a multi-step process that ensures the material's quality and reliability. The workflow diagram below outlines the key stages from synthesis to the final issuance of the Certificate of Analysis.
Caption: Certification workflow for a deuterated reference standard.
This in-depth guide provides a framework for understanding and interpreting the critical information presented in a Certificate of Analysis for this compound. For researchers and drug development professionals, a thorough comprehension of this document is paramount for ensuring the accuracy, reproducibility, and validity of their analytical data.
References
- 1. Stability Indicating RP-HPLC Method for Quantification of Impurities in Valsartan and Hydrochlorothiazide FDC Tablet Dosage Form [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Dynamic NMR study and theoretical calculations on the conformational exchange of valsartan and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of Two Distinct Amorphous Forms of Valsartan by Solid-State NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Commercial Sources and Purity of Valsartan-d8
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial sources and purity assessment of Valsartan-d8, a deuterated internal standard crucial for the accurate quantification of the angiotensin II receptor antagonist, Valsartan, in various analytical applications. This document is intended for researchers, scientists, and professionals involved in drug development and quality control who require a thorough understanding of the procurement and analytical characterization of this stable isotope-labeled standard.
Introduction to this compound
This compound is a synthetic, non-radioactive, isotopically labeled form of Valsartan where eight hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a molecule that is chemically identical to Valsartan but has a higher molecular weight. This property makes this compound an ideal internal standard for quantitative analysis by mass spectrometry-based methods, such as liquid chromatography-mass spectrometry (LC-MS).[1][2] The co-elution of the analyte and its deuterated internal standard allows for the correction of variations in sample preparation, injection volume, and matrix effects, thereby ensuring the accuracy and precision of the analytical results.
Commercial Sources of this compound
A number of reputable suppliers provide this compound for research and pharmaceutical development purposes. The table below summarizes key information from several commercial sources. It is important to note that while typical purities are listed, it is imperative to obtain a lot-specific Certificate of Analysis (CoA) from the supplier for detailed purity information and analytical methods used for characterization.
| Supplier | Product/Catalog Number | CAS Number | Molecular Formula | Reported Purity | Analytical Method (if specified) |
| LGC Standards | (S)-(-)-Valsartan-d8 (valine-d8) | 1089736-72-0 | C₂₄H₂₁D₈N₅O₃ | Not specified on website, requires account | Not specified |
| Acanthus Research | VAL-09-002 | 1089736-72-0 | C₂₄H₂₁D₈N₅O₃ | Not specified on website | Not specified |
| Sussex Research Laboratories Inc. | SI220010 | 1089736-72-0 | C₂₄H₂₁D₈N₅O₃ | >95% | HPLC |
| MedchemExpress | HY-15556S | 1089736-72-0 | C₂₄H₂₁D₈N₅O₃ | 99.76% (example from a specific batch) | Not specified |
| Chiron | Not specified | Not specified | Not specified | High purity reference standards | Not specified |
Purity Analysis of this compound
The purity of this compound is a critical parameter that directly impacts its suitability as an internal standard. The presence of impurities, particularly unlabeled Valsartan or other related compounds, can lead to inaccurate quantification. The most common techniques for assessing the purity of Valsartan and its deuterated analogs are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]
Experimental Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol is a general method adapted from various validated HPLC methods for Valsartan analysis and is suitable for assessing the chemical purity of this compound.[5][6][7]
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Solutions:
-
Mobile Phase: Prepare a filtered and degassed mixture of a suitable buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a ratio of approximately 40:60 (v/v). The exact ratio may need optimization.
-
Diluent: Mobile phase is recommended as the diluent.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the diluent to obtain a concentration of approximately 0.1 mg/mL.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the diluent to obtain a concentration of approximately 0.1 mg/mL.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 250 nm.
4. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard solution in replicate (e.g., n=5) to check for system suitability parameters such as retention time, peak area repeatability (RSD ≤ 2.0%), and theoretical plates.
-
Inject the sample solution.
-
Record the chromatograms and integrate the peak areas.
5. Data Analysis:
-
Calculate the purity of the this compound sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram (area normalization method).
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100.
-
Identify and quantify any impurities by comparing their retention times and response factors (if known) to those of known impurity standards.
Experimental Protocol 2: Isotopic Purity and Impurity Profiling by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines a general LC-MS method for determining the isotopic purity of this compound and for identifying and quantifying any impurities, including unlabeled Valsartan.[1][8][9]
1. Instrumentation:
-
Liquid Chromatograph coupled to a Mass Spectrometer (e.g., Triple Quadrupole or Time-of-Flight).
-
C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
2. Reagents and Solutions:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Diluent: 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the diluent to a concentration of approximately 1 µg/mL.
3. Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Gradient Elution:
-
0-1 min: 20% B
-
1-5 min: 20% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 20% B
-
6.1-8 min: 20% B
-
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
-
Scan Mode: Full scan for impurity profiling and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for isotopic purity assessment.
-
Monitored m/z values (for positive mode):
-
Valsartan: [M+H]⁺ ≈ 436.2
-
This compound: [M+H]⁺ ≈ 444.3
-
-
Optimize other MS parameters such as capillary voltage, cone voltage, and gas flows for maximum sensitivity.
5. Procedure:
-
Equilibrate the LC-MS system with the initial mobile phase conditions.
-
Inject the diluent (blank).
-
Inject the sample solution.
-
Acquire data in both full scan and SIM/MRM modes.
6. Data Analysis:
-
Isotopic Purity: In the SIM or MRM chromatogram, determine the peak areas for both this compound and unlabeled Valsartan. Calculate the isotopic purity as:
-
Isotopic Purity (%) = [Area(this compound) / (Area(this compound) + Area(Valsartan))] x 100.
-
-
Impurity Profiling: Analyze the full scan data to identify any other potential impurities. The mass-to-charge ratio of these impurities can provide clues to their identity, which can be further confirmed by fragmentation analysis (MS/MS).
Visualizations
The following diagrams illustrate key workflows and relationships in the analysis of this compound.
Caption: Quality Control Workflow for this compound.
Caption: Relationship of Analytical Techniques for this compound.
References
- 1. Application of an LC-MS/MS method for the analysis of amlodipine, valsartan and hydrochlorothiazide in polypill for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of an LC–MS/MS method for the analysis of amlodipine, valsartan and hydrochlorothiazide in polypill for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. japsonline.com [japsonline.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Valsartan-d8: A Technical Guide to Safe Handling and Laboratory Use
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the safety data and handling precautions for Valsartan-d8. As the deuterated stable isotope of Valsartan, it is primarily used as a reference standard in research and development settings.[1][2][3] While data for the deuterated form is limited, the safety precautions for the parent compound, Valsartan, are considered directly applicable and form the basis of this guide.
Chemical Identity and Physical Properties
This compound is a stable, non-radioactive isotopically labeled version of Valsartan, an angiotensin II receptor antagonist.[1][2] Its physical and chemical properties are summarized below.
| Property | Data | Source(s) |
| Chemical Name | (S)-(-)-Valsartan-d8 (valine-d8) | [4] |
| CAS Number | 1089736-72-0 | [1][4] |
| Molecular Formula | C₂₄H₂₁D₈N₅O₃ | [1][4] |
| Molecular Weight | 443.58 g/mol | [4] |
| Accurate Mass | 443.2773 | [4] |
| Appearance | White to Off-White Solid | [1] (Appearance listed as NA, inferred) |
| Solubility | Soluble in water (parent compound) | [5][6] |
Hazard Identification and Toxicological Summary
The primary hazards associated with this compound are extrapolated from its parent compound. It is classified as a substance with potential for reproductive toxicity and is harmful to aquatic life.[5] It is intended for R&D use only and is not for drug, household, or other uses.[1]
| Hazard Type | GHS Classification | Description | Source(s) |
| Health Hazard | Repr. 2 (H361) | Suspected of damaging fertility or the unborn child. | [5][7] |
| STOT RE | May cause damage to organs (cardiovascular system) through prolonged or repeated exposure. | [8] | |
| Environmental Hazard | Aquatic Chronic 3 (H412) | Harmful to aquatic life with long lasting effects. | [5] |
| Toxicological Data (Valsartan) | Value | Species | Source(s) |
| Acute Oral Toxicity (LD50) | > 2000 mg/kg | Rat | [8] |
Experimental Protocols and Handling Precautions
Strict adherence to safety protocols is mandatory when handling this compound due to its potential health hazards. The following procedures outline the necessary precautions for safe laboratory use.
A comprehensive PPE strategy is the first line of defense against exposure. The following equipment must be worn at all times when handling the compound.[5]
-
Respiratory Protection: A self-contained breathing apparatus or a suitable respirator should be used, especially when handling the powder form to avoid dust formation.[1]
-
Eye and Face Protection: Chemical safety goggles are required.[1][5]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., surgical gloves).[1][5]
-
Body Protection: A full-sleeved lab coat or apron and protective clothing are necessary to prevent skin contact.[1][5]
-
Handling:
-
Obtain special instructions from the Safety Data Sheet (SDS) before use.[5]
-
Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation.[9]
-
Avoid all contact with skin and eyes and prevent the formation of dust.[9][10]
-
Do not eat, drink, or smoke in the laboratory area where the compound is handled.[10][11]
-
Wash hands thoroughly after handling.[9]
-
-
Storage:
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Protocol | Source(s) |
| General | If exposed or concerned, seek immediate medical advice and show the SDS to the doctor. | [5][9] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration or oxygen and consult a physician. | [1][9][11] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. | [1][10][11] |
| Eye Contact | Rinse opened eyes cautiously with plenty of water for at least 15 minutes. Seek immediate medical attention. | [1][10][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water and seek immediate medical assistance. | [1][9][11] |
-
Spill Management:
-
Evacuate personnel from the spill area.[9]
-
Wear full PPE, including respiratory protection.[1]
-
Prevent further leakage if it is safe to do so. Do not let the product enter drains.[9]
-
Carefully sweep or shovel the material to avoid creating dust and place it in a suitable, closed, and labeled container for disposal.[9][10]
-
Wipe the spill area with a damp cloth and clean thoroughly, observing environmental regulations.[10][11]
-
-
Waste Disposal:
Workflow and Safety Visualizations
The following diagram illustrates the standard workflow for handling this compound, emphasizing critical safety checkpoints.
References
- 1. kmpharma.in [kmpharma.in]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Acanthus Research [acanthusresearch.com]
- 4. (S)-(-)-Valsartan-d8 (valine-d8) | LGC Standards [lgcstandards.com]
- 5. bg.cpachem.com [bg.cpachem.com]
- 6. Physicochemical properties of valsartan and the effect of ethyl alcohol, propylene glycol and pH on its solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. viatris.com [viatris.com]
- 11. camberpharma.com [camberpharma.com]
A Technical Guide to the Isotopic Enrichment and Purity of Valsartan-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic enrichment and purity of Valsartan-d8, a deuterated analog of the angiotensin II receptor antagonist, Valsartan. This document is intended for researchers, scientists, and professionals in drug development who utilize labeled compounds in pharmacokinetic, metabolic, and quantitative analytical studies.
Introduction
This compound is a stable isotope-labeled version of Valsartan, where eight hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it a valuable internal standard for mass spectrometry-based quantification of Valsartan in biological matrices. The accuracy of such studies is critically dependent on the isotopic enrichment and chemical purity of the deuterated standard. This guide outlines the key quality attributes of this compound, presents detailed analytical methodologies for its characterization, and provides insight into the mechanism of action of its non-deuterated counterpart.
Isotopic Enrichment and Purity Data
The quality of this compound is defined by its isotopic enrichment, the distribution of deuterated species, and its overall chemical purity. The following tables summarize representative quantitative data for a specific batch of this compound.
Table 1: Summary of Purity and Isotopic Enrichment
| Parameter | Specification |
| Chemical Purity (HPLC) | 99.90% |
| Isotopic Enrichment | 99.26% |
Data sourced from a Certificate of Analysis for a representative batch.[1]
Table 2: Distribution of Deuterated Species
| Deuterated Species | Percentage |
| d8 | 94.14% |
| d7 | 5.78% |
| d6 | 0.07% |
Data sourced from a Certificate of Analysis for a representative batch.[1]
Experimental Protocols
The determination of isotopic enrichment and purity of this compound requires a combination of chromatographic and spectroscopic techniques. The following are representative protocols based on established methods for the analysis of Valsartan and its deuterated analogs.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
HPLC is employed to determine the chemical purity of this compound, separating it from any non-deuterated Valsartan, synthetic intermediates, or degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[2][3]
-
Mobile Phase: A gradient or isocratic mobile phase consisting of an aqueous buffer (e.g., 0.02 M sodium dihydrogen phosphate, pH adjusted to 2.5 with phosphoric acid) and an organic solvent (e.g., acetonitrile) is typical.[2][3] A common ratio is a 58:42 (v/v) mixture of the aqueous buffer and acetonitrile.[2]
-
Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.[3]
-
Detection: UV detection at a wavelength of 250 nm or 273 nm is effective for monitoring Valsartan.[4][5]
-
Sample Preparation: A stock solution of this compound is prepared by dissolving a precisely weighed amount in a suitable solvent, such as acetonitrile or methanol.[2][6] This stock solution is then diluted to an appropriate concentration with the mobile phase for injection.
Mass Spectrometry (MS) for Isotopic Enrichment
Mass spectrometry is the primary technique for determining the isotopic enrichment and the distribution of deuterated species in this compound.
-
Instrumentation: A high-resolution mass spectrometer (HRMS) coupled with an electrospray ionization (ESI) source is ideal for this analysis.
-
Ionization Mode: ESI in positive ion mode is typically used to generate the protonated molecular ion [M+H]⁺.
-
Data Acquisition: Full scan mass spectra are acquired over a mass range that encompasses the molecular weights of all potential deuterated species (d0 to d8).
-
Data Analysis: The isotopic enrichment is calculated by comparing the peak intensities of the deuterated and non-deuterated molecular ions. The relative abundance of each deuterated species (d0 through d8) is determined from the isotopic cluster of the molecular ion.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity
NMR spectroscopy is used to confirm the chemical structure of this compound and to verify the positions of the deuterium labels.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for detailed structural analysis.
-
¹H NMR: The ¹H NMR spectrum is used to confirm the absence of protons at the deuterated positions. The integration of the remaining proton signals can be used to estimate the degree of deuteration.
-
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule and can be used to confirm the overall structure.
-
Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4) for analysis.
Visualizations
The following diagrams illustrate the mechanism of action of Valsartan and a general workflow for the analysis of deuterated compounds.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. What is the mechanism of Valsartan? [synapse.patsnap.com]
- 3. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Acanthus Research [acanthusresearch.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. (S)-(-)-Valsartan-d8 (valine-d8) | LGC Standards [lgcstandards.com]
- 7. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Valsartan in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of Valsartan in human plasma. The method utilizes Valsartan-d8 as a stable isotope-labeled internal standard (SIL-IS) to ensure high precision and accuracy, correcting for matrix effects and variability in sample processing. A straightforward protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis suitable for pharmacokinetic studies and clinical research. The method demonstrates excellent linearity, precision, accuracy, and a low limit of quantification, meeting the rigorous requirements for bioanalytical method validation.
Introduction
Valsartan is an orally active, potent, and specific angiotensin II receptor antagonist, widely prescribed for the treatment of hypertension and heart failure.[1] Accurate determination of Valsartan concentrations in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred analytical technique for such applications due to its inherent selectivity, sensitivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS as it closely mimics the analyte's behavior during sample preparation and ionization, thus providing the most reliable data. This application note provides a comprehensive protocol for the analysis of Valsartan in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Valsartan and this compound reference standards were of high purity (≥98%).
-
HPLC-grade methanol, acetonitrile, and water were used.
-
Formic acid (LC-MS grade).
-
Human plasma (K2-EDTA) was sourced from an accredited biobank.
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.
Standard Solutions
Stock solutions of Valsartan and this compound were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution of the stock solutions with a mixture of water and acetonitrile (50:50, v/v). Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working solutions.
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution (e.g., at a concentration of 1 µg/mL).
-
Vortex the mixture for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
Liquid Chromatography
-
Column: A C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm) is recommended for good separation and peak shape.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Parameters: Optimized for the specific instrument, but typical values include a capillary voltage of 3.5 kV, a source temperature of 150°C, and a desolvation gas temperature of 400°C.[2]
-
MRM Transitions: The following MRM transitions should be monitored:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Valsartan | 436.2 | 291.1 | 150 | 16 |
| This compound | 444.2 | 291.1* | 150 | 16 |
*Note: The product ion for this compound is inferred based on the established fragmentation pattern of Valsartan, where the most stable and abundant fragment ion results from the loss of the valine and pentanoic acid side chain. The deuterium labels are typically on the biphenyl tetrazole portion, which is retained in the precursor ion during this primary fragmentation. This assumption should be confirmed experimentally during method development by infusing a solution of this compound and optimizing the collision energy to obtain the most intense product ion signal.
Data Presentation
Calibration Curve
A calibration curve was constructed by plotting the peak area ratio of Valsartan to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
| Parameter | Value |
| Linearity Range | 5 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Regression Equation | y = mx + c |
Precision and Accuracy
Intra- and inter-day precision and accuracy were assessed by analyzing QC samples at low, medium, and high concentrations in replicate (n=6) on three separate days.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LQC | 15 | < 5% | 95 - 105% | < 5% | 95 - 105% |
| MQC | 250 | < 5% | 95 - 105% | < 5% | 95 - 105% |
| HQC | 4000 | < 5% | 95 - 105% | < 5% | 95 - 105% |
Recovery
The extraction recovery of Valsartan was determined by comparing the peak areas of extracted QC samples to those of post-extraction spiked samples at corresponding concentrations.
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| LQC | 15 | > 85% |
| MQC | 250 | > 85% |
| HQC | 4000 | > 85% |
Visualizations
References
Application Notes and Protocols for the Use of Valsartan-d8 in Pharmacokinetic Studies of Valsartan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Valsartan-d8 as an internal standard in the pharmacokinetic analysis of Valsartan. The methodologies outlined are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, ensuring high sensitivity and selectivity for the quantification of Valsartan in biological matrices.
Introduction
Valsartan is an angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension and heart failure.[1][2] Accurate characterization of its pharmacokinetic profile is crucial for drug development, bioequivalence studies, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using mass spectrometry.[3][4] It effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise results.[4] Valsartan-d9 has also been successfully used for this purpose.[5][6][7]
Mechanism of Action: Angiotensin II Receptor Blockade
Valsartan exerts its therapeutic effect by selectively blocking the angiotensin II type 1 (AT1) receptor. This prevents angiotensin II from binding to the receptor, thereby inhibiting its vasoconstrictive and aldosterone-secreting effects. The result is a decrease in peripheral vascular resistance and a reduction in blood pressure.
Caption: Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Valsartan.
Experimental Protocols
The following protocols describe the bioanalytical method for the quantification of Valsartan in human plasma using this compound as an internal standard, followed by LC-MS/MS analysis.
Sample Preparation: Protein Precipitation
This method is rapid and effective for the extraction of Valsartan from plasma samples.[5]
Materials:
-
Human plasma samples containing Valsartan
-
This compound internal standard (IS) stock solution
-
Acetonitrile, HPLC grade
-
Formic acid
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of this compound internal standard solution.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 5 minutes at ambient temperature.
-
Carefully transfer the supernatant to a clean tube or HPLC vial.
-
Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 column (e.g., Waters Symmetry C18, 3.9 mm x 150 mm, 5 µm or Thermo Hypurity C18, 4.6mm x 150 mm, 5.0 µm)[5][8] |
| Mobile Phase A | 0.05% Formic acid in water or 5 mM ammonium acetate in water[6][8] |
| Mobile Phase B | Acetonitrile or Methanol[5][8] |
| Gradient | Isocratic or gradient elution can be used. An example is 70:30 (Methanol:10 mmoL·L-1 ammonium acetate and 0.05% formic acid)[8]. Another example uses a gradient starting at 40% B, increasing to 90% B, and then returning to initial conditions.[6] |
| Flow Rate | 0.6 - 1.0 mL/min[6] |
| Column Temperature | 40°C[6] |
| Injection Volume | 10 µL |
| Run Time | Approximately 3.0 minutes[5] |
Mass Spectrometric Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive[5][6][9] or Negative[10] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Valsartan) | m/z 436.2 → 235.2[6] |
| MRM Transition (Valsartan-d9) | m/z 445.2 → 235.2[6] |
| Dwell Time | 200 ms |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and Bioequivalence of Two Formulations of Valsartan 80 mg Capsules: A Randomized, Single Dose, 4-Period Crossover Study in Healthy Chinese Volunteers Under Fasting and Fed Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Valsartan in Human Plasma by LC-MS/MS in Pharmacokinetic Study of Valsartan Tablets at the Fasted and Fed States [journal11.magtechjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. synapse.koreamed.org [synapse.koreamed.org]
Application Note: Solid-Phase Extraction of Valsartan and Valsartan-d8 from Human Plasma
This application note details a robust and reliable solid-phase extraction (SPE) protocol for the simultaneous quantification of the angiotensin II receptor antagonist, Valsartan, and its deuterated internal standard, Valsartan-d8, in human plasma. This method is crucial for pharmacokinetic, bioequivalence, and clinical monitoring studies, providing clean extracts and high recovery rates suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The described protocol employs a reversed-phase SPE mechanism, which is effective for the extraction of moderately nonpolar compounds like Valsartan from a complex biological matrix such as plasma. The use of a deuterated internal standard, this compound, is critical for accurate quantification as it compensates for potential variability during the sample preparation and analytical process.
Quantitative Data Summary
The following table summarizes the performance characteristics of the described solid-phase extraction method, compiled from various validation studies.
| Parameter | Valsartan | This compound | Reference |
| Recovery | 94.6% - 108.8% | 86.7% (for Valsartan-d9) | [1][2] |
| Linearity Range | 30 - 2,000 ng/mL | N/A | [3] |
| Intra-day Precision (%RSD) | < 15% | N/A | [4] |
| Inter-day Precision (%RSD) | < 15% | N/A | [4] |
| Limit of Quantification (LOQ) | 66.67 ng/mL | N/A | [4] |
Experimental Protocol
This section provides a detailed, step-by-step solid-phase extraction protocol for Valsartan and this compound from human plasma.
Materials and Reagents:
-
SPE Cartridges: C8 or equivalent reversed-phase cartridges[5]
-
Valsartan and this compound standards
-
Human Plasma (K3EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized Water
-
Formic Acid (or Trifluoroacetic Acid)
-
Diethyl Ether (optional elution solvent) [5]
-
Nitrogen Gas for evaporation
-
Vortex Mixer
-
Centrifuge
-
SPE Vacuum Manifold
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen human plasma samples to room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Spike the plasma samples with the working solution of this compound internal standard.
-
Acidify the plasma samples by adding an equal volume of phosphate buffer (pH 2-3) to facilitate the binding of Valsartan to the SPE sorbent.[5]
-
-
SPE Cartridge Conditioning:
-
Place the C8 SPE cartridges on a vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibrate the cartridges by passing 1 mL of phosphate buffer (pH 2-3). Ensure the sorbent bed does not dry out before loading the sample.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Elution:
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the mobile phase used for the LC-MS/MS analysis.
-
Vortex the reconstituted sample to ensure complete dissolution.
-
Transfer the sample to an autosampler vial for analysis.
-
Visual Workflow
The following diagram illustrates the key steps of the solid-phase extraction protocol for Valsartan and this compound.
Caption: Workflow of the Solid-Phase Extraction Protocol.
References
- 1. Biovalidation of an SPE-HPLC-UV-fluorescence method for the determination of valsartan and its metabolite valeryl-4-hydroxy-valsartan in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synchronized determination of sacubitril and valsartan with some co-administered drugs in human plasma via UPLC-MS/MS method using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researcher.manipal.edu [researcher.manipal.edu]
- 5. Optimization via experimental design of an SPE-HPLC-UV-fluorescence method for the determination of valsartan and its metabolite in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optimization of Mass Spectrometry Parameters for the Detection of Valsartan-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valsartan is an orally active angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension and heart failure.[1][2] Accurate and precise quantification of Valsartan in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for such analyses due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS) is essential to correct for matrix effects and variations during sample preparation and analysis, thereby improving data quality.
Valsartan-d8 is a deuterated analog of Valsartan used as an internal standard in bioanalytical methods.[3] While other deuterated forms such as Valsartan-d3 and Valsartan-d9 are more commonly cited in the literature, this compound serves the same purpose of ensuring analytical accuracy. This document provides a comprehensive guide to the optimization of mass spectrometry parameters for the detection of this compound, along with established methods for Valsartan and its other deuterated analogs.
Mechanism of Action of Valsartan
Valsartan selectively blocks the angiotensin II receptor type 1 (AT1), preventing angiotensin II from binding and exerting its vasoconstrictive effects.[1][2] This leads to vasodilation, reduced blood pressure, and decreased aldosterone secretion.[1][2] The overall physiological effect is a reduction in cardiovascular strain.
References
Application Note: High-Performance Chromatographic Separation and Quantification of Valsartan and its Deuterated Internal Standard in Human Plasma
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of Valsartan in biological matrices.
Abstract: This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Valsartan and its deuterated internal standard (IS) in human plasma. The protocol employs a straightforward sample preparation technique and provides chromatographic and mass spectrometric conditions for achieving excellent separation, accuracy, and precision, making it suitable for pharmacokinetic and bioequivalence studies.
Principle
The method is based on the principle of reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with tandem mass spectrometry (MS/MS) for detection. A deuterated analog of Valsartan (e.g., Valsartan-d3 or Valsartan-d9) is used as an internal standard to ensure high accuracy and precision by correcting for variations during sample preparation and analysis.[1][2] Sample preparation involves either protein precipitation or solid-phase extraction to remove interferences from the plasma matrix.[1][2] Chromatographic separation is achieved on a C18 analytical column, followed by detection using a mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[1][3]
Experimental Protocols
-
Valsartan reference standard
-
Valsartan deuterated internal standard (e.g., Valsartan-d3, Valsartan-d9)[2][3]
-
Human plasma (K3EDTA)[1]
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or protein precipitation reagents[1][7]
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system[3][8]
-
Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source[1][3]
-
Analytical column (specifications detailed in Table 1)
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of Valsartan and Valsartan-d_n in 10 mL of methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Valsartan stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve standards.
-
Internal Standard Spiking Solution: Dilute the Valsartan-d_n primary stock solution with the same diluent to achieve a final concentration appropriate for spiking into all samples (e.g., 500 ng/mL).
-
Pipette 100 µL of plasma sample (calibration standard, quality control, or unknown) into a microcentrifuge tube.
-
Add 50 µL of the internal standard spiking solution.
-
Vortex the mixture for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[2]
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
The logical workflow for sample preparation and analysis is illustrated below.
Caption: Workflow for Plasma Sample Preparation and LC-MS/MS Analysis.
Data and Results
The following tables summarize validated conditions for the separation and detection of Valsartan and its deuterated internal standard.
Table 1: Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Column | Waters XBridge C18 (100 x 4.6 mm, 3.5 µm)[3] | Luna C18 (150 x 4.6 mm, 5 µm)[1] | Lichrocart RP Select (125 x 4 mm, 5 nm)[5][9] |
| Mobile Phase | A: Water with 0.0075% AmmoniaB: Acetonitrile(A:B - 20:80, v/v)[3] | A: 5 mM Ammonium FormateB: Acetonitrile(A:B - 20:80, v/v)[1] | A: 10 mM Ammonium AcetateB: Acetonitrile(A:B - 5:95, v/v)[5][9] |
| Flow Rate | 0.5 mL/min[3] | 0.8 mL/min[1] | 0.5 mL/min[5][9] |
| Column Temp. | 30°C[3] | Ambient | Ambient |
| Run Time | 3.5 min[3] | - | < 3.0 min[5] |
| Retention Time | ~1.9 min[5] | - | 1.90 min[5] |
Table 2: Mass Spectrometry Conditions (MRM)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Mode | Reference |
|---|---|---|---|---|
| Valsartan | 434.2 | 179.1 | Negative ESI[3] | [3] |
| Valsartan-d9 | 443.2 | 179.1 | Negative ESI[3] | [3] |
| Valsartan | 434.1 | 179.1 | Negative ESI[5][9] | [5][9] |
| Valsartan-d3 | 439.5 | 294.2 | Positive ESI[10] |[10] |
The logical relationship between the analyte, internal standard, and the analytical system is depicted in the diagram below.
Caption: Logical Diagram of the Quantification Principle.
The described methods have been validated according to industry guidelines, demonstrating reliability and robustness.
Table 3: Typical Method Performance Characteristics
| Parameter | Typical Range/Value | Reference |
|---|---|---|
| Linearity Range | 25 - 20,000 ng/mL | [3] |
| 6.06 - 18,060 ng/mL | [1] | |
| 50.2 - 6018.6 ng/mL | [9] | |
| Correlation Coefficient (r²) | > 0.997 | [3] |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL | [3] |
| 6.06 ng/mL | [1] | |
| Accuracy (% Bias) | Within ±8% | [1] |
| Precision (% RSD) | < 10% | [1] |
| Mean Extraction Recovery | ~82.6% |[1] |
Conclusion
The protocols outlined provide a validated and efficient approach for the chromatographic separation and quantification of Valsartan in human plasma using a deuterated internal standard. The LC-MS/MS methods are highly sensitive, selective, and suitable for high-throughput analysis in clinical and pharmaceutical research settings. The use of an internal standard ensures the accuracy and reliability of the results.
References
- 1. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a sensitive and simple LC-MS/MS method for simultaneous quantitation of valsartan, sacubitril and sacubitrilat in pediatric population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. mdpi.com [mdpi.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Application of an LC-MS/MS method for the analysis of amlodipine, valsartan and hydrochlorothiazide in polypill for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application of Valsartan-d8 in Therapeutic Drug Monitoring
Introduction
Valsartan is an angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension and heart failure.[1][2][3][4][5][6][7] Therapeutic Drug Monitoring (TDM) of valsartan can be a valuable tool to optimize treatment, ensure efficacy, and minimize adverse effects, particularly in specific patient populations such as those with renal impairment or suspected non-adherence.[2][8][9] Valsartan-d8, a deuterated analog of valsartan, serves as an ideal internal standard (IS) for quantitative bioanalytical methods due to its similar chemical and physical properties to the parent drug, ensuring high accuracy and precision in measurements.[10] This application note provides detailed protocols for the quantification of valsartan in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as the internal standard.
Quantitative Data Summary
The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of valsartan in human plasma.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Analyte | Valsartan |
| Internal Standard | This compound |
| Matrix | Human Plasma |
| Calibration Model | Linear, 1/x² weighting |
| Linearity Range | 50.0 – 5000.0 ng/mL[11][12] |
| Correlation Coefficient (r²) | ≥ 0.995[13] |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low QC | 150 | 3.46 - 8.33[11][12] | 5.85 - 7.05[11][12] | 93.53 - 107.13[11][12] | 95.26 - 104.0[11][12] |
| Medium QC | 2500 | N/A | N/A | N/A | N/A |
| High QC | 4250 | 3.46 - 8.33[11][12] | 5.85 - 7.05[11][12] | 93.53 - 107.13[11][12] | 95.26 - 104.0[11][12] |
Table 3: Recovery and Stability
| Analyte | Recovery (%) | Short-Term Stability (24h, RT) | Freeze-Thaw Stability (3 cycles) | Long-Term Stability (-20°C, 30 days) |
| Valsartan | 81.4[11][12] | 99.24 - 102.32%[11][12] | 99.75 - 99.95%[11][12] | 98.24 - 103.03%[11][12] |
| This compound | N/A | N/A | N/A | N/A |
Experimental Protocols
A validated bioanalytical method for the quantification of valsartan in human plasma using LC-MS/MS is detailed below.
1. Sample Preparation: Protein Precipitation
This protocol outlines a simple and rapid protein precipitation method for the extraction of valsartan and the internal standard from human plasma.[14]
-
Materials:
-
Human plasma samples
-
This compound internal standard working solution (concentration to be optimized)
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
-
Procedure:
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution.
-
Vortex for 10 seconds to mix.
-
Add 600 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Valsartan: m/z 436.2 → 291.2
-
This compound: m/z 444.2 → 299.2
-
-
Ion Source Parameters: Optimized for the specific instrument used (e.g., capillary voltage, source temperature, gas flows).
-
Visualizations
Caption: Workflow for Valsartan quantification in plasma.
Caption: Valsartan's mechanism of action in the RAAS pathway.
References
- 1. droracle.ai [droracle.ai]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Valsartan: more than a decade of experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview of clinical use and side effect profile of valsartan in Chinese hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. drugs.com [drugs.com]
- 7. Real-world effectiveness of valsartan on hypertension and total cardiovascular risk: review and implications of a translational research program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Drug Monitoring in Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic drug monitoring: which drugs, why, when and how to do it - Australian Prescriber [australianprescriber.tg.org.au]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 13. mdpi.com [mdpi.com]
- 14. A liquid chromatography/tandem mass spectrometry method for the simultaneous quantification of valsartan and hydrochlorothiazide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Valsartan in Human Urine using Valsartan-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valsartan is an orally active, potent, and specific angiotensin II receptor antagonist used for the treatment of hypertension. The accurate and reliable quantification of Valsartan in biological matrices such as urine is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the sample preparation of human urine for the analysis of Valsartan using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Valsartan-d8 as the internal standard. Three common and effective sample preparation techniques are described: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP).
Analytical Method Overview
The following protocols are designed for the quantitative analysis of Valsartan in human urine by LC-MS/MS. The use of a stable isotope-labeled internal standard, this compound, is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the described sample preparation methods. Please note that specific values may vary depending on the exact instrumentation, reagents, and laboratory conditions.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PP) |
| Recovery (%) | > 90% | 85 - 95% | 85 - 90%[1] |
| Matrix Effect (%) | Minimal (< 15%) | Minimal to Moderate (15 - 25%) | Moderate (20 - 30%) |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 1 - 5 ng/mL | 5 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 5 - 15 ng/mL | 15 - 30 ng/mL |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol
This protocol utilizes a reversed-phase SPE cartridge to effectively clean up the urine sample and concentrate the analyte of interest.
Materials and Reagents:
-
Oasis HLB SPE Cartridges (30 mg, 1 cc)
-
Valsartan and this compound reference standards
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Human urine samples
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen urine samples to room temperature and vortex for 30 seconds.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Take 1.0 mL of the supernatant and add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 1.0 mL of 2% formic acid in deionized water and vortex for 15 seconds.
-
-
SPE Cartridge Conditioning:
-
Place the Oasis HLB SPE cartridges on the manifold.
-
Condition the cartridges by passing 1.0 mL of methanol followed by 1.0 mL of deionized water. Do not allow the cartridges to dry out.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1.0 mL of 5% methanol in deionized water to remove polar interferences.
-
Dry the cartridge under vacuum for 1-2 minutes.
-
-
Elution:
-
Elute Valsartan and this compound from the cartridge with 1.0 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and vortex.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE) Protocol
LLE is a classic sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases.
Materials and Reagents:
-
Valsartan and this compound reference standards
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Human urine samples
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature and vortex for 30 seconds.
-
To 1.0 mL of urine in a centrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 100 µL of 1M formic acid to acidify the sample.
-
-
Extraction:
-
Add 3.0 mL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
-
Solvent Transfer:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and vortex.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protein Precipitation (PP) Protocol
Protein precipitation is a rapid and simple method for removing proteins from biological samples. While urine typically has a lower protein concentration than plasma, this method can still be effective for removing interfering proteins and other macromolecules.
Materials and Reagents:
-
Valsartan and this compound reference standards
-
Acetonitrile (HPLC grade) containing 0.1% formic acid
-
Methanol (HPLC grade)
-
Human urine samples
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature and vortex for 30 seconds.
-
To 0.5 mL of urine in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
-
Precipitation:
-
Add 1.5 mL of cold acetonitrile (containing 0.1% formic acid) to the urine sample.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the mixture at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection and Analysis:
-
Carefully collect the supernatant.
-
For direct injection, filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
Alternatively, the supernatant can be evaporated and reconstituted in the mobile phase as described in the SPE and LLE protocols to increase sensitivity.
-
LC-MS/MS Analysis
The prepared samples can be analyzed using a suitable LC-MS/MS system. The following are typical starting conditions that should be optimized for your specific instrumentation.
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example):
-
Valsartan: Q1: 436.2 m/z → Q3: 291.2 m/z
-
This compound: Q1: 444.2 m/z → Q3: 299.2 m/z
-
-
Ion Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
Conclusion
The choice of sample preparation method for the analysis of Valsartan in urine will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available resources. Solid-Phase Extraction generally provides the cleanest extracts and highest sensitivity, making it suitable for studies requiring low limits of quantification. Liquid-Liquid Extraction offers a good balance between cleanliness and ease of use. Protein Precipitation is the simplest and fastest method, ideal for high-throughput screening applications where the highest sensitivity is not required. The use of this compound as an internal standard is strongly recommended for all methods to ensure the reliability of the quantitative results.
References
Troubleshooting & Optimization
Troubleshooting matrix effects in Valsartan bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the bioanalysis of Valsartan.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
1. Issue: Significant ion suppression or enhancement is observed for Valsartan.
-
Potential Cause: Co-elution of endogenous matrix components, such as phospholipids, with Valsartan during LC-MS/MS analysis is a primary cause of ion suppression or enhancement.[1][2][3] This interference can alter the ionization efficiency of the target analyte in the mass spectrometer's source.[1] Electrospray ionization (ESI) is particularly susceptible to these effects.[1]
-
Solution:
-
Optimize Sample Preparation: The most effective way to mitigate matrix effects is to improve the sample clean-up process to remove interfering substances before analysis.[4][5]
-
Solid-Phase Extraction (SPE): This is often the most effective technique. Using polymeric mixed-mode strong cation exchange cartridges (e.g., Oasis MCX) or reversed-phase cartridges (e.g., HLB) has been shown to yield high recovery and significantly reduce matrix effects for Valsartan.[4][6][7]
-
Phospholipid Removal Plates: Specialized plates (e.g., Phree phospholipid removal cartridges) can be used to specifically target and remove phospholipids, which are major contributors to matrix effects.[2][7]
-
Liquid-Liquid Extraction (LLE): LLE can also be an effective clean-up method.[7][8]
-
Protein Precipitation (PPT): While simple and fast, PPT is often the least effective method for removing phospholipids and may lead to more significant matrix effects compared to SPE or LLE.[7][8]
-
-
Modify Chromatographic Conditions: Adjusting the HPLC method can help separate Valsartan from co-eluting interferences.[9] This could involve changing the mobile phase composition, gradient profile, or using a different type of analytical column.[5]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated internal standard, such as Valsartan-d9, is the ideal choice.[10][11][12] Since a SIL-IS has nearly identical chemical and physical properties to the analyte, it will co-elute and experience the same degree of ion suppression or enhancement, thereby providing accurate correction during quantification.[12][13]
-
2. Issue: High variability in results is observed between different lots of plasma.
-
Potential Cause: This phenomenon, known as the "relative matrix effect," is due to differences in the composition of the biological matrix from different individuals or sources. These variations can lead to inconsistent ion suppression or enhancement, affecting the accuracy and precision of the assay.[1]
-
Solution:
-
Evaluate Multiple Matrix Lots: During method validation, it is crucial to assess the matrix effect using at least six different lots of the biological matrix.[14][15] The coefficient of variation (%CV) of the response across these lots should be within acceptable limits (typically ≤15%).[14][15]
-
Employ a Robust Sample Preparation Method: As with general ion suppression, a more rigorous sample clean-up technique like SPE is less likely to be affected by lot-to-lot variability compared to simpler methods like PPT.[6][7]
-
Utilize a Co-eluting Internal Standard: A stable isotope-labeled internal standard (e.g., Valsartan-d9) is highly recommended to compensate for these variations, as it will be affected similarly to the analyte in each different lot.[11][16]
-
3. Issue: Poor or inconsistent recovery of Valsartan.
-
Potential Cause: The chosen sample preparation method may not be optimal for extracting Valsartan from the biological matrix. Factors such as the choice of extraction solvent, pH, and the type of SPE cartridge can all impact recovery.
-
Solution:
-
Systematically Optimize the Extraction Protocol:
-
For LLE: Test different organic solvents and pH conditions for the aqueous phase to find the optimal conditions for partitioning Valsartan into the organic layer.
-
For SPE: Condition the cartridge properly before loading the sample.[6] Test different wash and elution solvents to ensure that interferences are washed away while Valsartan is retained and then fully eluted. For example, a study found a mean recovery of 96.8% for Valsartan using an Oasis MCX SPE cartridge.[7]
-
-
Evaluate Recovery at Different Concentrations: Determine the extraction recovery at low, medium, and high quality control (QC) concentrations to ensure consistency across the calibration range.[11]
-
Use an Appropriate Internal Standard: An internal standard should be added to the samples before the extraction process begins.[13] The ratio of the analyte response to the IS response is used for quantification, which can correct for variations in recovery.[13]
-
Frequently Asked Questions (FAQs)
1. What is a matrix effect in bioanalysis?
A matrix effect is the alteration of the ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1] This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can compromise the accuracy, precision, and sensitivity of an LC-MS/MS bioanalytical method.[1][17]
2. How can I quantitatively assess the matrix effect for Valsartan?
The most widely accepted method is the post-extraction spike method .[17][18] This involves comparing the peak area of Valsartan in a solution prepared by spiking it into an extracted blank matrix with the peak area of Valsartan in a neat (pure) solvent solution at the same concentration.
The Matrix Factor (MF) is calculated as: MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
To account for the variability of the matrix, this should be tested in multiple sources of blank matrix.[14][15]
3. What is the best type of internal standard to use for Valsartan analysis?
A stable isotope-labeled (e.g., deuterated) internal standard, such as Valsartan-d9 , is the gold standard.[10][11][12][19] A SIL-IS has the same physicochemical properties as Valsartan, meaning it co-elutes and experiences the same matrix effects.[13] This allows it to accurately compensate for variations in sample preparation, chromatography, and ionization, leading to higher accuracy and precision.[12] While other drugs like Irbesartan have been used as an internal standard, they may not co-elute perfectly or experience the identical degree of matrix effect, making a SIL-IS the superior choice.[6][8]
4. Which sample preparation technique is most effective at reducing matrix effects for Valsartan?
Based on published studies, Solid-Phase Extraction (SPE) is generally the most effective technique for reducing matrix effects in Valsartan bioanalysis.[6][7] It provides a more thorough clean-up of the sample compared to Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT), leading to lower ion suppression and better assay performance.[4] For example, one study comparing different methods found that SPE with an Oasis MCX cartridge yielded a high recovery of 96.8% with minimal matrix interference.[7]
5. What are phospholipids and how do they cause matrix effects?
Phospholipids are a major component of cell membranes and are abundant in biological matrices like plasma.[2][3] During sample preparation, especially with simpler methods like protein precipitation, they are often co-extracted with the analyte.[2] In the LC-MS system, they can co-elute with the target analyte and suppress its ionization signal in the ESI source, leading to inaccurate results.[1][3] Lysophospholipids, which tend to elute earlier in reversed-phase chromatography, are particularly problematic.[3]
Summary of Quantitative Data
The following tables summarize recovery and matrix effect data from various studies on Valsartan bioanalysis, highlighting the performance of different sample preparation techniques.
Table 1: Comparison of Extraction Recovery for Valsartan
| Sample Preparation Method | Internal Standard | Biological Matrix | Mean Recovery (%) | Reference |
| Solid-Phase Extraction (Oasis MCX) | - | Human Plasma | 96.8 | [7] |
| Solid-Phase Extraction (HLB Cartridge) | Irbesartan | Human Plasma | High (Insignificant matrix effects noted) | [6] |
| Solid-Phase Extraction | Valsartan-d9 | Human Plasma | 82.6 | [11][16] |
| Protein Precipitation | Valsartan-d9 | Rat Plasma | 86.9 | [14][15] |
| Liquid-Liquid Extraction | Benazepril | Human Plasma | 81.4 | [20] |
Table 2: Matrix Effect Evaluation in Valsartan Bioanalysis
| Sample Preparation Method | Internal Standard | Matrix Effect Evaluation | Result | Reference |
| Protein Precipitation | Valsartan-d9 | %CV of ion suppression/enhancement at LQC and HQC | 1.26% and 2.04% | [14][15] |
| Solid-Phase Extraction | Valsartan-d9 | Absolute Matrix Effect (AME) at LQC, MQC, HQC | 0.97 - 1.02 (No ion suppression or enhancement) | [11][16] |
| Solid-Phase Extraction (HLB Cartridge) | Irbesartan | Ion suppression effects for Valsartan | Insignificant | [6] |
| LLE & PPT (Compared) | Irbesartan | General statement | No significant matrix effects observed | [8] |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) using HLB Cartridge [6]
-
Cartridge Conditioning: Condition an HLB cartridge (30 mg/1 cc) by passing 1.0 mL of methanol, followed by 1.0 mL of HPLC-grade water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1.0 mL of HPLC-grade water to remove polar interferences.
-
Elution: Elute Valsartan and the internal standard with 1.0 mL of methanol.
-
Evaporation: Evaporate the eluted sample to dryness at 40°C under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 500 µL of the mobile phase.
-
Injection: Transfer the reconstituted sample to an HPLC vial for injection into the LC-MS/MS system.
Protocol 2: Protein Precipitation (PPT) [15]
-
Sample Aliquoting: Pipette 100 µL of the plasma sample into a polypropylene tube.
-
Add Internal Standard: Add 50 µL of the internal standard working solution (e.g., 1000 ng/mL Valsartan-d9).
-
Precipitation: Add 350 µL of acetonitrile.
-
Vortexing: Vortex the mixture for approximately 3 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 3 minutes.
-
Supernatant Transfer: Transfer 100 µL of the clear supernatant to a clean vial.
-
Dilution/Reconstitution: Add 100 µL of 0.1% formic acid in water, vortex briefly, and transfer to an autosampler vial for injection.
Protocol 3: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method) [17]
-
Prepare Blank Matrix Extracts: Extract at least six different lots of blank biological matrix using the finalized sample preparation method.
-
Prepare Post-Spike Samples (Set A): To the extracted blank matrix from each lot, add a known amount of Valsartan and internal standard to achieve a specific concentration (e.g., LQC and HQC).
-
Prepare Neat Solutions (Set B): Prepare solutions of Valsartan and the internal standard in the reconstitution solvent (neat solution) at the same concentrations as Set A.
-
Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas.
-
Calculation:
-
Calculate the Matrix Factor (MF) for each lot: MF = (Mean Peak Area of Set A) / (Mean Peak Area of Set B)
-
Calculate the IS-normalized MF: IS-normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
Calculate the %CV of the IS-normalized MF across the different lots. A %CV of ≤15% is generally considered acceptable.
-
Visual Guides and Workflows
Caption: Workflow for troubleshooting ion suppression in Valsartan bioanalysis.
Caption: Decision tree for selecting a sample preparation method.
Caption: Workflow for the post-extraction spike method.
References
- 1. eijppr.com [eijppr.com]
- 2. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 3. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Valsartan D9 | 1089736-73-1 | Benchchem [benchchem.com]
- 14. jocpr.com [jocpr.com]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Matrix Effect and Recovery Assessment Techniques in Bioanalytical Validation – Clinical Research Made Simple [clinicalstudies.in]
- 19. m.youtube.com [m.youtube.com]
- 20. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
Addressing ion suppression in ESI-MS for Valsartan quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with ion suppression during the quantification of Valsartan using Electrospray Ionization Mass Spectrometry (ESI-MS).
Troubleshooting Guides & FAQs
Issue 1: Poor sensitivity or inconsistent signal for Valsartan.
-
Question: My signal intensity for Valsartan is unexpectedly low and varies significantly between injections. Could this be ion suppression?
Answer: Yes, low and inconsistent signal intensity are classic symptoms of ion suppression. This phenomenon occurs when co-eluting matrix components interfere with the ionization of Valsartan in the ESI source, leading to a decreased response.[1][2][3] Endogenous substances from the sample matrix, such as phospholipids and salts, are common culprits.[4][5]
-
Question: How can I confirm that ion suppression is affecting my Valsartan analysis?
Answer: Two common methods to assess ion suppression are the post-column infusion technique and the matrix factor calculation.[3][5]
-
Post-Column Infusion: A constant flow of a Valsartan standard solution is infused into the LC eluent after the analytical column and before the MS source. A blank matrix sample is then injected. A dip in the baseline signal at the retention time of interfering components indicates ion suppression.[3]
-
Matrix Factor (MF) Calculation: The peak area of Valsartan in a post-extraction spiked sample is compared to the peak area of a pure standard solution at the same concentration. An MF value of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[5]
-
Issue 2: Suboptimal peak shape and chromatography.
-
Question: I'm observing poor peak shape (e.g., tailing, broadening) for Valsartan. Can this be related to ion suppression?
Answer: While poor peak shape is primarily a chromatographic issue, it can exacerbate ion suppression. If Valsartan co-elutes with a broad peak of interfering matrix components, the suppression effect will be more pronounced. Optimizing your chromatography to achieve a sharp, symmetrical peak for Valsartan is crucial.
-
Question: What are some initial steps to improve the chromatography for Valsartan analysis?
Answer: Start by optimizing the mobile phase composition. For Valsartan, a combination of acetonitrile and an aqueous buffer (e.g., ammonium formate or formic acid) is commonly used.[6][7][8][9] Adjusting the gradient profile, flow rate, and trying different C18 columns can significantly improve peak shape and resolution from matrix interferences.[6][8][9]
Issue 3: Inaccurate and imprecise quantitative results.
-
Question: My calibration curve for Valsartan is non-linear, and the precision and accuracy of my quality control (QC) samples are outside the acceptable limits (typically ±15%). How can I address this?
Answer: Inaccurate and imprecise results are often a direct consequence of uncompensated ion suppression. The extent of ion suppression can vary between samples and across the concentration range of your calibration curve.
-
Internal Standard Selection: The use of a stable isotope-labeled internal standard (SIL-IS), such as Valsartan-d9, is highly recommended.[6][9] A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, thus effectively compensating for the matrix effect and improving accuracy and precision.[2]
-
Sample Preparation: A robust sample preparation method is critical to remove interfering matrix components. Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective at removing phospholipids and other interfering substances than protein precipitation (PPT).[2][8][10]
-
Experimental Protocols
Below are detailed methodologies for key experiments related to Valsartan quantification and the assessment of ion suppression.
1. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is effective for cleaning up plasma samples prior to LC-MS/MS analysis.[10]
-
Conditioning: Condition an Oasis HLB SPE cartridge (30 mg/1 cc) with 1.0 mL of methanol followed by 1.0 mL of Milli-Q water.
-
Sample Loading: Load the plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1.0 mL of Milli-Q water to remove polar interferences.
-
Elution: Elute Valsartan and the internal standard with 1.0 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.
2. Liquid Chromatography and Mass Spectrometry (LC-MS/MS) Parameters
The following table summarizes typical LC-MS/MS conditions for Valsartan analysis.[6][8][11]
| Parameter | Condition |
| LC Column | C18 column (e.g., Luna C18, 150 x 4.6 mm, 5 µm)[6] |
| Mobile Phase | Acetonitrile and 5 mM ammonium formate solution (80:20, v/v)[6] |
| Flow Rate | 0.8 mL/min[6] |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Mode |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Valsartan) | m/z 436.2 → 291.5 (Positive Mode)[12] or m/z 434.1 → 179.1 (Negative Mode)[10] |
| MRM Transition (Valsartan-d9 IS) | m/z 445.3 → 300.4 (Positive Mode)[12] |
Quantitative Data Summary
The following tables present a summary of quantitative data from various validated methods for Valsartan quantification, highlighting key performance characteristics.
Table 1: Linearity and Sensitivity of Valsartan Quantification Methods
| Method Reference | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| Jangala et al., 2014[6] | Human Plasma | 6.062–18060.792 | 6.062 |
| Shah et al., 2015[11] | Human Plasma | 5.00–10,000 | 5.00 |
| Pothu et al., 2013[9] | Rat Plasma | 5.00-10000.00 | 5.00 |
| Al-Shehri et al., 2023[10] | Human Plasma | 50.2–6018.6 | 50.2 |
Table 2: Accuracy and Precision of Valsartan Quantification Methods
| Method Reference | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Jangala et al., 2014[6] | LQC, MQC, HQC | < 10% | < 10% | Within 8% |
| Shah et al., 2015[11] | LQC, MQC, HQC | ≤ 5.56% | ≤ 5.56% | 93.4%–99.6% |
| Al-Shehri et al., 2023[10] | LLOQ, LQC, MQC, HQC | Not specified | Not specified | 98.41–108.16% (Inter-day) |
Visualizations
The following diagrams illustrate key workflows and concepts related to addressing ion suppression in Valsartan quantification.
Caption: Troubleshooting workflow for ion suppression in Valsartan analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [research-repository.griffith.edu.au]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. jchps.com [jchps.com]
- 9. jocpr.com [jocpr.com]
- 10. mdpi.com [mdpi.com]
- 11. Application of an LC–MS/MS method for the analysis of amlodipine, valsartan and hydrochlorothiazide in polypill for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Preventing isotopic exchange of deuterium in Valsartan-d8 solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the isotopic exchange of deuterium in Valsartan-d8 solutions. Maintaining the isotopic purity of deuterated internal standards is critical for the accuracy and reliability of quantitative bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange, and why is it a concern for this compound?
Isotopic exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, or vice-versa.[1] For this compound, which is used as an internal standard in quantitative analyses (e.g., LC-MS/MS), maintaining the exact mass is crucial. If deuterium atoms are replaced by hydrogen atoms (a process often called back-exchange), the mass of the internal standard will decrease, leading to inaccurate quantification of the analyte (Valsartan).
Caption: Logical diagram of the isotopic back-exchange process.
Q2: Which deuterium atoms on the this compound molecule are susceptible to exchange?
The stability of deuterium labels depends on their position on the molecule. Deuterium atoms attached to carbon atoms, like those in the alkyl chain of this compound, are generally stable and not prone to exchange under typical analytical conditions. However, protons attached to heteroatoms (like oxygen or nitrogen), such as the acidic proton on the carboxylic acid group and the proton on the tetrazole ring of Valsartan, are highly labile and will rapidly exchange with protons from any protic solvent. The deuterium labels in commercially available this compound are typically on carbon atoms, making them relatively stable. However, exposure to harsh acidic or basic conditions, high temperatures, or certain catalysts can facilitate the exchange of even non-labile hydrogens.[2][3]
Caption: Hypothetical locations of labile protons vs. stable deuterium on Valsartan.
Q3: Can the pH of my solvent or mobile phase cause deuterium exchange?
Yes, pH is a critical factor.[2] Both acidic and basic conditions can catalyze hydrogen-deuterium exchange.[1][2][3][4] For many organic molecules, the rate of exchange is at its minimum around pH 2.5-3.0.[1] In highly acidic or alkaline solutions, the rate of exchange can increase significantly. A study on the stability of non-deuterated Valsartan showed it has high stability at neutral (pH 6.8) and alkaline (pH 12) conditions but is less stable at acidic pH 2.[5] When working with deuterated compounds, it is crucial to control the pH of your solutions to minimize the risk of back-exchange.
Troubleshooting Guide
Problem: I am observing a decrease in the isotopic purity of my this compound standard over time, indicated by a lower mass peak (e.g., m/z for d7, d6) in my mass spectrometry analysis.
This indicates that deuterium atoms are being replaced by hydrogen atoms (back-exchange). Follow this troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for decreasing isotopic purity of this compound.
Prevention Strategies & Data
To proactively prevent isotopic exchange, consider the following factors when preparing, storing, and handling this compound solutions.
Solvent Selection and Storage Conditions
The choice of solvent and storage temperature significantly impacts the stability of this compound. Aprotic solvents are generally preferred for long-term storage as they lack exchangeable protons.
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | Acetonitrile (ACN) or Dimethyl sulfoxide (DMSO) | Aprotic solvents that do not contribute to hydrogen-deuterium exchange. Use freshly opened, anhydrous grade solvents if possible.[6] |
| Working Solution Solvent | Prepare fresh in mobile phase or a compatible mixture. Minimize water content where feasible. | Minimizes exposure time to potentially protic or non-ideal pH conditions before analysis. |
| Storage Temperature | Long-term (Stock): -80°C[6]Short-term (Working): 2-8°C | Low temperatures significantly slow down the rate of chemical reactions, including isotopic exchange.[1][7] |
| pH of Solution | Maintain near neutral (pH 6-8) | Valsartan shows good stability in this range.[5] Extreme pH values can catalyze the exchange process.[2] |
| Freeze-Thaw Cycles | Minimize by aliquoting stock solutions | Repeated freeze-thaw cycles can introduce moisture from condensation and potentially degrade the compound.[6] |
Experimental Protocols
Protocol: Evaluating Isotopic Stability of this compound
This protocol outlines a method to assess the stability of this compound in different solvent systems over time using LC-MS/MS.
Objective: To quantify the rate of deuterium back-exchange of this compound in various analytical solvents and at different temperatures.
Materials:
-
This compound reference standard
-
Solvents: Acetonitrile (anhydrous), DMSO (anhydrous), Methanol, Deionized Water
-
Buffers: Ammonium acetate
-
LC-MS/MS system with electrospray ionization (ESI) source[8][9]
-
Calibrated pipettes and vials
Methodology Workflow:
Caption: Experimental workflow for assessing this compound isotopic stability.
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in anhydrous acetonitrile. This will be your T=0 reference.
-
Test Solution Preparation: Dilute the stock solution to a final concentration of 1 µg/mL in separate vials containing the following solvents:
-
50:50 Acetonitrile/Water
-
50:50 Methanol/Water
-
Mobile phase composition
-
-
Incubation: Store aliquots of each test solution under different temperature conditions: 4°C, room temperature (25°C), and an elevated temperature (40°C).
-
LC-MS/MS Analysis:
-
At specified time points (e.g., 0, 2, 8, 24, and 48 hours), inject the samples into the LC-MS/MS system.
-
Use an appropriate chromatographic method to separate Valsartan from other components.
-
Set the mass spectrometer to monitor the mass-to-charge ratios (m/z) for this compound and its potential back-exchange products (e.g., -d7, -d6, and the non-deuterated Valsartan).
-
-
Data Analysis:
-
For each time point, determine the peak area for each monitored ion.
-
Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Area(d8) / (Area(d8) + Area(d7) + Area(d6) + ... + Area(d0))] * 100
-
By comparing the change in isotopic purity over time under different conditions, you can determine the optimal solvent and storage procedures for your specific application.
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Hydrogen/deuterium exchange in parallel with acid/base induced protein conformational change in electrospray droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Hydrogen/Deuterium Exchange Mass Spectrometry for Probing Higher Order Structure of Protein Therapeutics: Methodology and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
- 9. shimadzu.com [shimadzu.com]
- 10. scielo.br [scielo.br]
Technical Support Center: Optimizing Chromatographic Peak Shape for Valsartan and Valsartan-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic peak shape of Valsartan and its deuterated internal standard, Valsartan-d8.
Troubleshooting Guides
This section addresses common peak shape issues encountered during the chromatographic analysis of Valsartan and this compound.
Issue 1: Peak Tailing
Q1: My Valsartan and this compound peaks are showing significant tailing. What are the potential causes and how can I resolve this?
A1: Peak tailing for Valsartan, a weakly acidic compound, and its internal standard is a common issue in reversed-phase HPLC.[1][2] The primary cause is often secondary interactions between the analyte and the stationary phase.[1][2] Here’s a step-by-step guide to troubleshoot and resolve peak tailing:
Potential Causes & Solutions:
-
Mobile Phase pH: The pH of the mobile phase plays a critical role in controlling the ionization of Valsartan and residual silanols on the column packing.[2][3][4]
-
Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of Valsartan (~4.7) to ensure it is in its non-ionized form.[5] A lower pH (e.g., 2.5-3.5) will also suppress the ionization of residual silanol groups on the silica-based stationary phase, minimizing secondary interactions.[1][4] Using a buffer, such as phosphate or formate, will help maintain a stable pH.[4]
-
-
Secondary Silanol Interactions: Residual silanol groups on the surface of C18 columns can interact with the polar functional groups of Valsartan, leading to peak tailing.[1][2]
-
Solution 1: Use an end-capped column or a column with a base-deactivated stationary phase to reduce the number of available silanol groups.
-
Solution 2: Add a competitive amine, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, masking them from the analyte.
-
-
Column Contamination: Accumulation of sample matrix components or strongly retained compounds on the column inlet can lead to peak distortion.[6][7]
-
Solution: Use a guard column to protect the analytical column from contaminants.[6] Regularly replace the guard column. If a guard column is not in use, try washing the column with a strong solvent.
-
-
Mass Overload: Injecting too much sample onto the column can saturate the stationary phase, resulting in peak tailing.[8]
-
Solution: Reduce the injection volume or dilute the sample.[8]
-
Issue 2: Peak Fronting
Q2: I am observing peak fronting for both Valsartan and this compound. What could be the reason and what is the solution?
A2: Peak fronting is less common than tailing but can occur under certain conditions.
Potential Causes & Solutions:
-
Sample Overload: Similar to peak tailing, injecting a highly concentrated sample can lead to peak fronting.[3]
-
Solution: Decrease the amount of sample injected by reducing the injection volume or diluting the sample.
-
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a fronting peak.
-
Solution: Whenever possible, dissolve the sample in the mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Column Degradation: A void or channel at the head of the column can cause the sample band to spread unevenly, leading to a distorted peak shape.[5][7]
-
Solution: Replace the column. To prevent this, avoid sudden pressure shocks and operate within the recommended pH and temperature ranges for the column.[4]
-
Issue 3: Split Peaks
Q3: My chromatogram shows split peaks for Valsartan and/or this compound. How can I troubleshoot this?
A3: Split peaks can be indicative of several issues, from sample preparation to column problems.[9]
Potential Causes & Solutions:
-
Co-eluting Interference: A closely eluting impurity or contaminant can appear as a shoulder or a split peak.[10]
-
Solution: Adjust the mobile phase composition or gradient profile to improve the resolution between the analyte and the interfering peak.
-
-
Blocked Column Frit or Contamination at the Column Inlet: Particulate matter from the sample or the HPLC system can partially block the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.[9][10]
-
Solution 1: Reverse-flush the column (if permitted by the manufacturer) to dislodge the particulates.
-
Solution 2: Use a guard column and in-line filters to prevent particulates from reaching the analytical column.[5]
-
-
Sample Solvent Effect: Injecting a large volume of sample dissolved in a solvent much stronger than the mobile phase can cause peak splitting.[10][11]
-
Solution: Prepare the sample in the mobile phase or a weaker solvent. If a strong solvent is required, minimize the injection volume.
-
-
Column Void: A void or channel in the column packing can lead to a split peak as the sample travels through different paths.[5][9]
-
Solution: Replace the column.
-
Frequently Asked Questions (FAQs)
Q4: What is the ideal mobile phase composition for achieving good peak shape for Valsartan and this compound?
A4: The optimal mobile phase typically consists of an organic modifier (acetonitrile or methanol) and an aqueous component with a pH modifier. A common starting point is a mixture of acetonitrile and water (e.g., in a 50:50 or 60:40 ratio) with the addition of an acid like formic acid or phosphoric acid to adjust the pH to a range of 2.5-3.5.[12] This low pH ensures that Valsartan is in its protonated, less polar form, which interacts well with the C18 stationary phase and minimizes interactions with silanol groups.
Q5: Does the choice of organic solvent (acetonitrile vs. methanol) affect the peak shape of Valsartan?
A5: Yes, the choice of organic solvent can influence peak shape, retention time, and selectivity. Acetonitrile generally provides better peak shapes and lower backpressure compared to methanol. However, methanol can offer different selectivity for impurities or co-eluting compounds. It is recommended to test both solvents during method development to determine the best option for your specific separation needs.
Q6: How can I prevent the deuterated internal standard (this compound) from interfering with the main analyte (Valsartan)?
A6: In LC-MS/MS analysis, the mass spectrometer differentiates between Valsartan and this compound based on their different mass-to-charge ratios. Chromatographically, they are expected to co-elute or elute very closely. The primary concern is ensuring that there is no "cross-talk" or isotopic interference in the mass spectrometer. This is typically addressed by optimizing the MS/MS transitions and ensuring the purity of the internal standard. From a chromatographic perspective, achieving a good, symmetrical peak shape for both compounds is crucial for accurate integration. The troubleshooting steps outlined above apply to both Valsartan and its deuterated analog.
Q7: What type of column is recommended for Valsartan analysis?
A7: A high-purity, base-deactivated, end-capped C18 column is the most common and recommended choice for Valsartan analysis. These columns minimize silanol interactions, which are a primary cause of peak tailing for this compound. Typical column dimensions are in the range of 50-150 mm in length and 2.1-4.6 mm in internal diameter, with particle sizes of 1.8-5 µm.
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC Method for Valsartan
This protocol provides a starting point for developing a robust HPLC method for Valsartan.
| Parameter | Specification |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 250 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase (initial conditions) |
Protocol 2: Sample Preparation using Protein Precipitation
This protocol is suitable for the analysis of Valsartan in plasma samples.
-
To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for peak tailing.
Caption: Troubleshooting workflow for split peaks.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. uhplcs.com [uhplcs.com]
- 4. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 5. phenomenex.blog [phenomenex.blog]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. agilent.com [agilent.com]
- 8. i01.yizimg.com [i01.yizimg.com]
- 9. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
Valsartan-d8 stability in different biological matrices and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Valsartan-d8 in various biological matrices and under different storage conditions. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Published stability data specifically for this compound in biological matrices is limited. However, as a deuterated analog, its chemical stability is expected to be comparable to that of unlabeled valsartan. The following data and recommendations are primarily based on studies of valsartan, supplemented with best practices for handling deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, this compound stock solutions should be stored based on the solvent and desired duration. Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles.[1]
General Recommendations for this compound Stock Solutions:
-
In Solvent (-80°C): Stable for up to 6 months.[1]
-
In Solvent (-20°C): Stable for up to 1 month.[1]
-
Powder (-20°C): Stable for up to 3 years.[1]
-
Powder (4°C): Stable for up to 2 years.[1]
Always refer to the manufacturer's certificate of analysis for specific storage instructions.
Q2: How stable is this compound in human plasma during short-term and long-term storage?
A2: Based on studies conducted on valsartan, the deuterated form is expected to exhibit excellent stability in human plasma under typical laboratory conditions.
-
Short-Term (Bench-Top) Stability: Valsartan is stable in human plasma for at least 6 hours at room temperature.[2] Processed samples have been shown to be stable for up to 24 hours at 10°C.[3]
-
Long-Term Stability: Valsartan is stable in human plasma when stored at -20°C for at least 14 days.[2]
The tables below summarize quantitative data from a bioanalytical method validation study for valsartan in human plasma.
Table 1: Short-Term (Bench-Top) Stability of Valsartan in Human Plasma at Room Temperature for 6 Hours
| Quality Control Sample | Nominal Conc. (ng/mL) | Measured Mean Conc. (ng/mL) | Accuracy (%) |
| Low QC | 150 | 153.48 | 102.32 |
| High QC | 4250 | 4217.70 | 99.24 |
| Data derived from a study on valsartan stability.[2] |
Table 2: Long-Term Stability of Valsartan in Human Plasma at -20°C for 14 Days
| Quality Control Sample | Nominal Conc. (ng/mL) | Measured Mean Conc. (ng/mL) | Accuracy (%) |
| Low QC | 150 | 154.55 | 103.03 |
| High QC | 4250 | 4175.20 | 98.24 |
| Data derived from a study on valsartan stability.[2] |
Q3: Will multiple freeze-thaw cycles affect the stability of this compound in plasma?
A3: It is generally recommended to avoid repeated freeze-thaw cycles.[1] However, studies on valsartan show that it is stable for at least four freeze-thaw cycles when stored at -20°C and thawed at room temperature.[2]
Table 3: Freeze-Thaw Stability of Valsartan in Human Plasma (4 Cycles)
| Quality Control Sample | Nominal Conc. (ng/mL) | Measured Mean Conc. (ng/mL) | Accuracy (%) |
| Low QC | 150 | 149.63 | 99.75 |
| High QC | 4250 | 4247.88 | 99.95 |
| Data derived from a study on valsartan stability.[2] |
Troubleshooting Guide
Issue: I am observing unexpected degradation of my this compound standard in processed samples.
This guide addresses potential causes and solutions for the degradation of this compound during sample analysis.
Potential Causes & Solutions:
-
pH of the Medium:
-
Cause: Valsartan has been shown to be less stable in highly acidic conditions (e.g., pH 2).[4] Forced degradation studies confirm instability in both acidic and alkaline conditions.[5]
-
Troubleshooting: Ensure the pH of your final processed sample (e.g., after protein precipitation or reconstitution) is within a neutral or near-neutral range. A study on valsartan in aqueous solutions found the highest stability at pH 6.8 and 12.[4]
-
-
Storage of Processed Samples:
-
Cause: Leaving processed samples at room temperature for extended periods before analysis can lead to degradation.
-
Troubleshooting: Analyze samples as soon as possible after preparation. If there is a delay, store the processed samples in an autosampler cooled to approximately 4-10°C. Valsartan in processed samples has been confirmed to be stable for up to 24 hours at 10°C.[3]
-
-
Oxidative Stress:
-
Cause: The presence of oxidizing agents can degrade valsartan.[5] While less common in standard bioanalytical workflows, contamination can be a factor.
-
Troubleshooting: Use high-purity solvents and reagents. Ensure that storage containers are clean and free of contaminants.
-
Experimental Protocols
Protocol: Assessment of Freeze-Thaw Stability in Human Plasma
This protocol describes a typical experiment to determine the stability of this compound through multiple freeze-thaw cycles in a biological matrix.
-
Preparation of Quality Control (QC) Samples:
-
Spike blank human plasma with known concentrations of this compound to prepare low and high concentration QC samples. A minimum of six replicates per concentration level is recommended.
-
-
Initial Analysis (Cycle 0):
-
Immediately after preparation, extract and analyze one set of fresh low and high QC samples to establish the baseline concentration.
-
-
Freeze-Thaw Cycles:
-
Store the remaining QC samples at the intended long-term storage temperature (e.g., -20°C or -80°C) for at least 24 hours.
-
Thaw the samples completely and unassisted at room temperature.
-
Once thawed, refreeze the samples for at least 12-24 hours. This completes one cycle.
-
Repeat this process for a predetermined number of cycles (typically 3-5).[2]
-
-
Final Analysis:
-
After the final thaw cycle, process the samples using a validated bioanalytical method (e.g., protein precipitation followed by LC-MS/MS).
-
Quantify the concentration of this compound in the stressed samples against a freshly prepared calibration curve.
-
-
Data Evaluation:
-
Calculate the mean concentration and accuracy for the freeze-thaw samples. The stability is considered acceptable if the mean concentrations are within ±15% of the nominal values.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Key factors influencing the stability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a method for quantitative determination of valsartan in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asianjpr.com [asianjpr.com]
Overcoming poor recovery of Valsartan-d8 during sample extraction
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor recovery of Valsartan-d8 during sample extraction for bioanalysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why am I seeing low or inconsistent recovery of my internal standard, this compound?
Low or variable recovery of this compound can stem from several factors throughout the analytical process, from sample preparation to LC-MS/MS analysis. The most common causes include issues with the extraction procedure, pH-related solubility and stability, matrix effects, and analyte degradation. A systematic approach is crucial to identify and resolve the root cause.
Q2: How does pH affect the recovery of this compound?
The pH of the sample and extraction solvents is a critical factor due to the chemical structure of Valsartan, which contains both a carboxylic acid group (pKa ≈ 3.9) and a tetrazole group (pKa ≈ 4.73).[1]
-
Solubility: Valsartan's solubility is highly pH-dependent. It is poorly soluble in acidic conditions (e.g., pH 1.2-2) but shows significantly higher solubility and stability at neutral to alkaline pH (e.g., pH 6.8 and 12).[1][2]
-
Extraction Efficiency: If your extraction protocol involves an acidic pH, a significant portion of the this compound may not be in solution or could precipitate, leading to poor recovery.[2] Conversely, for liquid-liquid extraction (LLE), adjusting the pH to suppress the ionization of valsartan can improve its partitioning into an organic solvent.
Troubleshooting Steps:
-
Measure the pH of your sample lysate or solution before and after adding extraction solvents.
-
If using an acidic mobile phase for chromatography, ensure the final extract is fully reconstituted and solubilized before injection.
-
Consider adjusting the extraction pH to a neutral or slightly alkaline range to improve solubility and stability, if compatible with your chosen extraction method.[2]
Q3: Which sample extraction method is best for this compound, and what are the expected recovery rates?
The optimal method depends on your specific matrix (e.g., plasma, urine), required cleanup level, and throughput needs. The three most common methods are Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). Recovery should be consistent and reproducible, even if it is not 100%.[3]
| Extraction Method | Analyte | Mean Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Valsartan-d9 | 92.4% | [4] |
| Solid-Phase Extraction (SPE) | Valsartan | 82.6% | [4] |
| Solid-Phase Extraction (SPE) | Valsartan | 78.6% | [5] |
| Protein Precipitation (PPT) | Valsartan-d9 | 86.7% | [6][7] |
| Protein Precipitation (PPT) | Valsartan | 86.9% | [6][7] |
| Liquid-Liquid Extraction (LLE) | Valsartan | 81.4% | [8] |
Recommendation:
-
Protein Precipitation (PPT): Offers a fast, simple, and cost-effective approach suitable for high-throughput analysis.[9]
-
Solid-Phase Extraction (SPE): Provides cleaner extracts, leading to reduced matrix effects and potentially higher sensitivity.[5] Methods using HLB or C8 cartridges have shown high recovery rates.[5][10]
Q4: Could matrix effects be the cause of my poor this compound recovery?
Yes, matrix effects are a significant challenge in LC-MS/MS bioanalysis.[11] They occur when co-eluting molecules from the biological matrix (e.g., phospholipids, salts) interfere with the ionization of the target analyte and internal standard in the mass spectrometer source.[12]
-
Ion Suppression: This is the most common matrix effect, where the presence of interfering compounds reduces the ionization efficiency of this compound, leading to a lower-than-expected signal.[12]
-
Ion Enhancement: In rare cases, the signal can be artificially increased.[11]
Because this compound is a stable isotope-labeled internal standard, it should co-elute with Valsartan and experience the same matrix effects, allowing for accurate quantification.[13] However, if the recovery of both the analyte and the internal standard is low and variable, it may indicate a severe matrix effect that your current sample cleanup procedure is not adequately removing.
Troubleshooting Steps:
-
Improve Sample Cleanup: Switch from Protein Precipitation to a more rigorous method like Solid-Phase Extraction (SPE) to remove more interfering components.[5]
-
Chromatographic Separation: Modify your HPLC/UPLC method to better separate this compound from the matrix components causing ion suppression.
-
Evaluate Matrix Effect: Conduct a post-extraction addition experiment to quantify the extent of ion suppression or enhancement in your method.
Q5: My recovery is still poor after optimizing the extraction method. What else could be wrong?
If you have addressed the common issues of pH, extraction method, and matrix effects, consider these other potential causes:
-
Analyte Adsorption: this compound may be adsorbing to plasticware (e.g., tubes, pipette tips) or the inside of the HPLC system. Try using low-binding microcentrifuge tubes or pre-silanized glass vials.
-
Inconsistent Technique: Ensure thorough and consistent vortexing/mixing at each step to achieve equilibrium during extraction. In protein precipitation, inefficient mixing can lead to incomplete protein crashing and analyte loss.
-
Analyte Stability and Degradation: While generally stable, Valsartan can degrade under specific conditions like exposure to UV light or strong oxidizing agents.[14] Ensure samples are protected from light and that solvents are fresh. Some studies have also noted incompatibility with certain formulation excipients like crospovidone and hypromellose under high heat and humidity, which could be a factor in drug product analysis.[15][16]
-
Internal Standard Issues:
-
Purity and Concentration: Verify the purity and concentration of your this compound stock solution.
-
Addition Step: Ensure the internal standard is added at the very beginning of the sample preparation process to account for variability in all subsequent steps.[17]
-
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is based on a method demonstrating high recovery of Valsartan from human plasma.[5]
-
Cartridge Conditioning: Condition an Oasis HLB (30 mg/1 cc) cartridge by passing 1.0 mL of methanol, followed by 1.0 mL of Milli-Q water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1.0 mL of Milli-Q water to remove salts and other polar impurities.
-
Elution: Elute the analyte and internal standard from the cartridge with 1.0 mL of methanol.
-
Evaporation: Evaporate the eluted sample to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 500 µL of the mobile phase (e.g., 10 mM ammonium acetate buffer:acetonitrile, 5:95, v/v) and transfer to an HPLC vial for analysis.
Protocol 2: Protein Precipitation (PPT)
This is a general protocol for rapid sample cleanup.[7][18]
-
Sample Aliquot: Pipette 200 µL of the plasma sample into a microcentrifuge tube.
-
IS Spiking: Add the working solution of this compound.
-
Precipitation: Add 600 µL of a precipitating solvent (e.g., methanol or acetonitrile). The 3:1 ratio of solvent to sample is critical.[9]
-
Vortexing: Vortex the mixture vigorously for at least 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or an HPLC vial for injection. If needed, the supernatant can be evaporated and reconstituted in the mobile phase.
Visualizations
Experimental Workflow for Sample Extraction
Caption: General experimental workflow for this compound sample extraction.
Troubleshooting Logic for Poor Recovery
Caption: Troubleshooting decision tree for low this compound recovery.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. fda.gov [fda.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. mdpi.com [mdpi.com]
- 11. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 14. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
- 17. myadlm.org [myadlm.org]
- 18. Rapid determination of valsartan in human plasma by protein precipitation and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibration curve issues in bioanalytical methods with Valsartan-d8
Technical Support Center: Bioanalytical Methods for Valsartan
Welcome to the technical support center for bioanalytical methods involving Valsartan and its deuterated internal standard, Valsartan-d8. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues with calibration curves and other aspects of their bioanalytical assays.
Troubleshooting Guide
This guide addresses specific problems you might encounter with your calibration curves for Valsartan analysis using this compound as an internal standard.
Question: Why is my calibration curve for Valsartan showing non-linearity?
Answer:
Non-linearity in your calibration curve can stem from several factors. Here's a systematic approach to troubleshooting this issue:
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.
-
Solution: Dilute your upper limit of quantification (ULOQ) samples and re-inject. If linearity is restored at lower concentrations, detector saturation is the likely cause. Consider extending the calibration curve range with additional, more diluted standards.[1]
-
-
Suboptimal Internal Standard Concentration: An inappropriate concentration of this compound can lead to poor tracking of the analyte signal across the concentration range.
-
Solution: Ensure the concentration of this compound is consistent across all samples and provides a stable and appropriate response.
-
-
Matrix Effects: Components in the biological matrix can interfere with the ionization of Valsartan or this compound, causing ion suppression or enhancement that may not be uniform across the concentration range.[2][3]
-
Solution: Evaluate matrix effects by comparing the response of the analyte in the matrix to the response in a neat solution.[3] If significant matrix effects are observed, consider a more efficient sample clean-up method, such as solid-phase extraction (SPE) instead of protein precipitation.[4][5][6]
-
-
Inappropriate Regression Model: A simple linear regression with 1/x or 1/x² weighting is commonly used. However, your data might be better fitted with a different model.
-
Cross-Interference: There might be interference between Valsartan and this compound signals.
-
Solution: According to ICH M10 guidelines, the contribution of the internal standard to the analyte signal should be ≤ 20% of the lower limit of quantification (LLOQ), and the contribution of the analyte to the internal standard signal should be ≤ 5% of the internal standard response.[2] Check for isotopic contributions and ensure your mass spectrometer has sufficient resolution to distinguish between the analyte and the internal standard.
-
Question: My calibration curve has poor precision and accuracy. What should I do?
Answer:
Poor precision (high coefficient of variation, %CV) and accuracy (%bias) in your calibration standards can invalidate your analytical run. Here are the common causes and solutions:
-
Inconsistent Sample Preparation: Variability in pipetting, extraction, or reconstitution steps can introduce significant errors.
-
Solution: Ensure all volumetric equipment is properly calibrated. Handle all standards and samples in a consistent manner. An automated liquid handler can improve precision.
-
-
Internal Standard Issues: Problems with the internal standard, such as degradation or inconsistent addition, will directly impact the precision and accuracy of the results. Stable isotopically labeled internal standards like this compound are generally preferred, but issues can still arise.[8][9]
-
Solution: Verify the stability of your this compound stock and working solutions.[10][11] Ensure the internal standard is added to all samples, including calibration standards and quality controls (QCs), at a consistent concentration early in the sample preparation process to account for variability in subsequent steps.[2]
-
-
Chromatographic Problems: Poor peak shape, inconsistent retention times, or co-elution with interfering peaks can affect the integration and, consequently, the precision and accuracy.
-
Solution: Optimize your chromatographic conditions (e.g., mobile phase composition, gradient, column temperature) to achieve symmetric and reproducible peaks. Check for column degradation and replace if necessary.
-
-
Instrument Instability: Fluctuations in the mass spectrometer's performance can lead to inconsistent responses.
-
Solution: Perform system suitability tests before each run to ensure the instrument is performing optimally. Check for a stable spray in the ion source and clean it if necessary.
-
Below is a troubleshooting workflow diagram to help you systematically address calibration curve issues.
Caption: Troubleshooting workflow for calibration curve issues.
Frequently Asked Questions (FAQs)
Question: What are the typical acceptance criteria for a calibration curve in a bioanalytical method?
Answer:
Based on regulatory guidelines from bodies like the EMA and FDA, the following are generally accepted criteria for calibration curves:[1][12][13]
-
The calibration curve should consist of a blank sample (matrix sample processed without internal standard), a zero sample (matrix sample processed with internal standard), and at least six non-zero concentration levels.[12]
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.[1]
-
At least 75% of the non-zero standards must meet the above criteria, including the LLOQ and the ULOQ.
-
The correlation coefficient (r) should be greater than 0.99.
Question: What is a suitable linear range for a Valsartan bioanalytical assay?
Answer:
The linear range should be selected based on the expected concentrations in your study samples. Several validated methods for Valsartan in human plasma have been published with different linear ranges. The table below summarizes some of these ranges.
| Analyte | Internal Standard | Matrix | Linear Range (ng/mL) | Reference(s) |
| Valsartan | Valsartan-d9 | Rat Plasma | 0.50 - 20000.00 | [4][5] |
| Valsartan | Benazepril | Human Plasma | 50.0 - 5000.0 | [14][15] |
| Valsartan | Valsartan-d9 | Human Plasma | 6.062 - 18060.792 | [6][16][17] |
| Valsartan | Telmisartan | Human Plasma | 20.0 - 15000 | [7] |
| Valsartan | Irbesartan | Human Plasma | 5 - 6000 | [18] |
Question: Are there any known stability issues with Valsartan or this compound?
Answer:
Valsartan has been shown to be susceptible to degradation under certain stress conditions, such as acidic and alkaline hydrolysis and oxidation.[10] It is crucial to evaluate the stability of both Valsartan and this compound in the biological matrix under various conditions that mimic sample handling and storage:
-
Freeze-Thaw Stability: Assess stability after multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for a duration that reflects the sample processing time.
-
Long-Term Stability: Confirm stability at the intended storage temperature (e.g., -20°C or -80°C) for the duration of the study.
-
Stock Solution Stability: The stability of stock solutions of both the analyte and internal standard at room temperature and under refrigeration should be determined.
One study found Valsartan to be stable in human plasma for at least 6 hours at room temperature and through four freeze-thaw cycles.[14][15] Long-term stability was also demonstrated.[14][15]
Question: Can the deuterated internal standard, this compound, have different chromatographic behavior than Valsartan?
Answer:
Yes, it is possible. While stable isotopically labeled internal standards are generally considered the gold standard, deuterium-labeled compounds can sometimes exhibit slightly different chromatographic retention times compared to the non-labeled analyte.[8][9] This is known as an isotopic effect and is more pronounced with a higher number of deuterium atoms. A significant shift in retention time could lead to differential matrix effects, where the analyte and internal standard are not exposed to the same co-eluting matrix components, potentially compromising the accuracy of the assay.
Solution: During method development, carefully evaluate the chromatography of both Valsartan and this compound to ensure they co-elute or have very similar retention times. The peak shapes for both should also be comparable.
Experimental Protocols
Below is a generalized experimental protocol for a bioanalytical method for Valsartan in plasma, based on common procedures found in the literature.[4][5][6][16][18]
1. Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare individual stock solutions of Valsartan and this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.[5][7]
-
Working Solutions: Prepare serial dilutions of the Valsartan stock solution with the same solvent to create working solutions for spiking calibration curve standards and quality control samples. Prepare a working solution of this compound at an appropriate concentration.
2. Preparation of Calibration Standards and Quality Controls
-
Spike blank plasma with the appropriate working solutions of Valsartan to prepare a series of calibration standards covering the desired concentration range.
-
Prepare at least three levels of quality control samples (low, medium, and high) in the same manner.
3. Sample Preparation (Protein Precipitation Example)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of acetonitrile (or another suitable organic solvent) to precipitate the plasma proteins.
-
Vortex for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject a portion of the supernatant into the LC-MS/MS system.
4. LC-MS/MS Conditions
The following is an example of typical LC-MS/MS conditions. These should be optimized for your specific instrumentation.
-
LC System: A UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., Thermo Hypurity C18, 4.6 x 150 mm, 5.0 µm).[4]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).[5][18]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode. Positive mode has been commonly reported.[4]
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor to product ion transitions for both Valsartan and this compound.
The logical relationship for method development and validation is depicted in the following diagram.
Caption: Workflow for method development and validation.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. shimadzu.com [shimadzu.com]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. ag-lab.org [ag-lab.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. researchgate.net [researchgate.net]
- 15. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.indexcopernicus.com [journals.indexcopernicus.com]
Impact of co-eluting metabolites on Valsartan quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of Valsartan, particularly concerning the impact of co-eluting metabolites and other interferences.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the bioanalysis of Valsartan?
A1: The most common challenges in Valsartan bioanalysis include managing matrix effects (ion suppression or enhancement), ensuring specificity in the presence of metabolites and co-administered drugs, and achieving adequate sensitivity for pharmacokinetic studies.[1][2] Co-eluting endogenous components from biological matrices like plasma can interfere with the ionization of Valsartan, leading to inaccurate quantification.[3][4][5]
Q2: What is the main metabolite of Valsartan and can it interfere with quantification?
A2: The primary metabolite of Valsartan is valeryl 4-hydroxy valsartan.[6] This metabolite is formed in the liver by the CYP2C9 enzyme. While it is a distinct chemical entity, incomplete chromatographic separation could potentially lead to its co-elution with the parent drug, causing interference. However, the use of tandem mass spectrometry (MS/MS) with specific precursor-to-product ion transitions for Valsartan significantly enhances selectivity and minimizes the risk of interference from this metabolite.
Q3: What are typical MRM transitions for Valsartan and its deuterated internal standard?
A3: In positive ion mode electrospray ionization (ESI), a common precursor ion ([M+H]⁺) for Valsartan (m/z 436.2) is monitored with product ions such as m/z 291.5. For a deuterated internal standard like Valsartan-d9, the precursor ion is m/z 445.3 with a corresponding product ion, for example, m/z 300.4.[6] In negative ion mode, a common transition is m/z 434.2 → 179.1.[7][8][9]
Q4: How can I assess the matrix effect in my Valsartan assay?
A4: The matrix effect can be evaluated by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration. The ratio of these two peak areas is the matrix factor. A matrix factor of 1 indicates no matrix effect, >1 indicates ion enhancement, and <1 indicates ion suppression. Regulatory guidelines often recommend this assessment be performed using at least six different lots of the biological matrix.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing for Valsartan
Possible Causes:
-
Column Overload: Injecting too high a concentration of the analyte.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and, consequently, the peak shape of acidic drugs like Valsartan.
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase.
-
Secondary Interactions: Interaction of Valsartan with active sites on the column or metal surfaces in the HPLC system.[10]
Troubleshooting Steps:
Caption: Troubleshooting workflow for poor peak shape in Valsartan analysis.
Issue 2: Inconsistent Results and High Variability (Poor Precision)
Possible Causes:
-
Inconsistent Sample Preparation: Variability in extraction recovery.
-
Matrix Effects: Ion suppression or enhancement varying between samples.
-
Instrument Instability: Fluctuations in the LC or MS system.
-
Improper Internal Standard Use: The internal standard may not be behaving similarly to the analyte.
Troubleshooting Steps:
References
- 1. researchgate.net [researchgate.net]
- 2. simbecorion.com [simbecorion.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. providiongroup.com [providiongroup.com]
- 6. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
- 8. mdpi.com [mdpi.com]
- 9. Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry - Open Journal of Applied Sciences - SCIRP [scirp.org]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Minimizing Carryover in LC-MS/MS Analysis of Valsartan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize carryover in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Valsartan.
Frequently Asked Questions (FAQs)
Q1: What is carryover in LC-MS/MS analysis?
A1: Carryover refers to the appearance of a small peak corresponding to an analyte from a previous injection in the chromatogram of a subsequent injection, typically a blank or a different sample. This phenomenon can lead to inaccurate quantification, especially for low-concentration samples.
Q2: Why is Valsartan prone to carryover?
A2: Valsartan, a moderately lipophilic and acidic compound, can exhibit "sticky" behavior, leading to its adsorption onto various surfaces within the LC-MS/MS system. This adsorption can occur on the injector needle, sample loop, transfer tubing, and the head of the analytical column.
Q3: What are the common sources of carryover in a Valsartan analysis?
A3: The most common sources of carryover include:
-
Autosampler: Residue on the injector needle, rotor seals, and sample loop.
-
LC Column: Adsorption of Valsartan onto the stationary phase or frits.
-
Transfer Lines: Adsorption to the inner surfaces of PEEK or stainless steel tubing.
-
Ion Source: Contamination of the electrospray ionization (ESI) probe.
Q4: How can I test for carryover in my Valsartan assay?
A4: To test for carryover, inject a blank sample (matrix without the analyte) immediately following the injection of the highest concentration standard of your calibration curve. The presence of a peak at the retention time of Valsartan in the blank chromatogram indicates carryover. Regulatory guidelines often require the carryover to be less than 20% of the lower limit of quantitation (LLOQ).[1]
Troubleshooting Guides
Issue 1: Persistent carryover of Valsartan is observed in blank injections.
This troubleshooting guide provides a systematic approach to identify and eliminate the source of carryover.
Step 1: Optimize the Injector Wash Protocol
The autosampler is a primary source of carryover. Optimizing the needle wash is a critical first step.
-
Experimental Protocol:
-
Prepare a series of strong wash solutions. A good starting point is a mixture similar to the organic composition of your mobile phase at the elution point of Valsartan.
-
Inject the highest concentration standard followed by a blank, using your current wash method to establish a baseline for carryover.
-
Systematically test different wash solutions, injecting a high concentration standard and a blank for each.
-
Increase the wash volume and/or the number of wash cycles in your autosampler method.
-
Consider using a pre-injection needle wash in addition to a post-injection wash.
-
-
Data Presentation: Comparison of Needle Wash Solvents
While specific data for Valsartan is limited in published literature, the following table illustrates the impact of different wash solutions on the carryover of a model compound, Granisetron, which can serve as a guide. A 50/50 mixture of water and acetonitrile was found to be most effective in this case.
| Wash Solution Composition | Average Carryover (%) |
| 90:10 Water:Acetonitrile | 0.015 |
| 50:50 Water:Acetonitrile | 0.005 |
| 100% Acetonitrile | 0.030 |
| 90:10 Water:Methanol | 0.020 |
| 50:50 Water:Methanol | 0.010 |
| 100% Methanol | 0.025 |
Step 2: Implement a Rigorous Column Wash
If optimizing the injector wash does not resolve the issue, Valsartan may be accumulating on the analytical column.
-
Experimental Protocol:
-
After a batch of samples, flush the column with a strong solvent.
-
A multi-step wash is often more effective than a single solvent.
-
A general-purpose cleaning procedure for reversed-phase columns is as follows:
-
20 column volumes of water
-
20 column volumes of methanol
-
20 column volumes of acetonitrile
-
20 column volumes of isopropanol
-
20 column volumes of hexane (if necessary, for very non-polar contaminants, ensure miscibility)
-
Flush with the mobile phase in reverse order (isopropanol, acetonitrile, methanol, water) before re-equilibrating with your initial mobile phase conditions.
-
-
Step 3: Modify the Mobile Phase
The mobile phase composition can influence the solubility of Valsartan and its tendency to adsorb to system surfaces.
-
Experimental Protocol:
-
Increase the percentage of the organic solvent (acetonitrile or methanol) in the final step of your gradient to ensure complete elution of Valsartan from the column.
-
Consider adding a small percentage of a stronger solvent like isopropanol to the mobile phase.
-
Adjusting the pH of the aqueous mobile phase can also impact the solubility and retention of Valsartan.
-
Issue 2: Carryover appears to be random and not directly proportional to the concentration of the preceding sample.
This may indicate a more complex issue related to the LC system hardware or sample matrix.
Step 1: Inspect and Clean Hardware Components
Worn or contaminated hardware can be a source of unpredictable carryover.
-
Protocol:
-
Injector Rotor Seal: Inspect for scratches or wear and replace if necessary.
-
Needle Seat: Clean or replace the needle seat as it can trap small amounts of sample.
-
Fittings and Tubing: Ensure all fittings are secure and not creating dead volumes. Consider replacing tubing that has been exposed to high concentrations of Valsartan.
-
Step 2: Evaluate Sample Preparation and Matrix Effects
Components in the sample matrix can sometimes contribute to carryover by creating active sites for Valsartan to bind.
-
Protocol:
-
Review your sample preparation method to ensure it is effectively removing interfering matrix components.
-
If using protein precipitation, ensure complete precipitation and centrifugation.
-
For solid-phase extraction (SPE), optimize the wash steps to remove matrix components without eluting Valsartan. A method for simultaneous quantification of Valsartan and Hydrochlorothiazide utilized a solid-phase extraction with a wash step of 1.0 mL of Milli-Q water followed by elution with 1.0 mL of methanol.[2]
-
Summary of Key Experimental Protocols
Injector Wash Optimization Protocol
| Step | Action | Rationale |
| 1 | Establish Baseline | Inject high concentration standard followed by a blank with the current method to quantify initial carryover. |
| 2 | Prepare Wash Solutions | Prepare a variety of wash solutions with varying compositions and strengths (e.g., different ratios of water/organic, addition of isopropanol or acetone). |
| 3 | Test Wash Solutions | For each new wash solution, inject a high concentration standard followed by a blank and measure the carryover. |
| 4 | Optimize Wash Volume/Cycles | Once an effective wash solution is identified, vary the volume and number of wash cycles to find the most efficient cleaning protocol. |
| 5 | Implement Pre-injection Wash | If supported by the autosampler, add a wash cycle before sample injection to clean the needle from any residue from the previous wash cycle. |
Column Cleaning Protocol (Reversed-Phase)
| Step | Solvent | Volume | Purpose |
| 1 | Water | 20 column volumes | Remove buffer salts and polar contaminants. |
| 2 | Methanol | 20 column volumes | Remove moderately polar contaminants. |
| 3 | Acetonitrile | 20 column volumes | Remove non-polar contaminants. |
| 4 | Isopropanol | 20 column volumes | Remove strongly bound non-polar contaminants. |
| 5 | Re-equilibration | Mobile Phase | 10-20 column volumes |
By following these troubleshooting guides and implementing the detailed experimental protocols, researchers can effectively minimize carryover in the LC-MS/MS analysis of Valsartan, leading to more accurate and reliable results.
References
- 1. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Selective and Accurate LC-MS/MS Method for Simultaneous Quantification of Valsartan and Hydrochlorothiazide in Human Plasma [mdpi.com]
Validation & Comparative
A Guide to Inter-Laboratory Cross-Validation of Analytical Methods for Valsartan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting a cross-validation study of an analytical method for the quantification of Valsartan between different laboratories. In the absence of direct inter-laboratory comparison studies in publicly available literature, this document synthesizes information from single-laboratory validation studies and established regulatory guidelines to offer a practical "how-to" approach. The focus is on a standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, a widely utilized technique for the analysis of Valsartan in pharmaceutical formulations.
Introduction to Cross-Validation
Cross-validation of an analytical method is the process of demonstrating that a method, developed and validated in one laboratory (the originating laboratory), can be successfully executed by another laboratory (the receiving laboratory) to produce comparable and reliable results. This is a critical step in method transfer, ensuring consistency and accuracy of analytical data across different sites, which is essential for regulatory submissions, quality control, and clinical trial sample analysis.
The principles outlined in this guide are based on internationally recognized guidelines, including those from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).
Experimental Protocols
A detailed experimental protocol is crucial for the successful transfer and cross-validation of an analytical method. Below is a synthesized protocol for a typical RP-HPLC method for the analysis of Valsartan, based on common parameters reported in various studies. This is followed by a protocol for conducting the cross-validation study itself.
Standard RP-HPLC Method for Valsartan Analysis
This protocol describes a standard isocratic RP-HPLC method for the quantification of Valsartan in a tablet dosage form.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, and data acquisition software.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.02 M potassium dihydrogen phosphate), adjusted to a pH of 3.0 with phosphoric acid, in a ratio of 50:50 (v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 250 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Run Time: Approximately 10 minutes
3. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of Valsartan reference standard in 100 mL of mobile phase.
-
Standard Working Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples (e.g., 5, 10, 20, 40, 80 µg/mL).
-
Sample Preparation (from tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 40 mg of Valsartan and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve the Valsartan.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.
-
Further dilute the filtered solution with the mobile phase to a final theoretical concentration of 40 µg/mL.
-
Protocol for Inter-Laboratory Cross-Validation Study
This protocol outlines the steps for a cross-validation study between an originating laboratory (Lab A) and a receiving laboratory (Lab B).
1. Objective:
-
To verify that Lab B can perform the specified RP-HPLC method for Valsartan analysis and obtain results that are comparable to those of Lab A.
2. Scope:
-
This protocol applies to the cross-validation of the quantitative analysis of Valsartan in a specific tablet formulation.
3. Responsibilities:
-
Lab A (Originating):
-
Provide the validated analytical method procedure.
-
Provide the reference standard and a well-characterized batch of the tablet formulation.
-
Provide a validation summary report.
-
Analyze the samples in parallel with Lab B.
-
-
Lab B (Receiving):
-
Ensure that all necessary equipment is calibrated and personnel are trained.
-
Perform the analytical method as per the provided procedure.
-
Analyze the samples and report the results.
-
4. Experimental Design:
-
Samples: A single, homogeneous batch of Valsartan tablets will be used for the study.
-
Analysis: Both laboratories will analyze the same batch of tablets in triplicate.
-
Validation Parameters to be Compared:
-
Precision (Repeatability): Six replicate injections of the standard solution at 100% of the target concentration will be performed. The relative standard deviation (RSD) will be calculated.
-
Accuracy (Recovery): A recovery study will be performed by spiking the sample matrix with the Valsartan reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery will be calculated.
-
Assay of the Tablet Formulation: The content of Valsartan in the tablet samples will be determined.
-
5. Acceptance Criteria:
-
The acceptance criteria for the cross-validation should be pre-defined in a protocol. The following are typical criteria:
-
Precision: The RSD of the replicate injections should be ≤ 2.0% in both laboratories.
-
Accuracy: The mean recovery should be between 98.0% and 102.0% in both laboratories.
-
Assay Results: The mean assay values obtained by both laboratories should not differ by more than 2.0%.
-
Data Presentation: Comparative Summary of Method Performance
The following tables summarize typical quantitative data for the validation of an RP-HPLC method for Valsartan, as reported in single-laboratory studies. In a cross-validation study, similar tables would be generated for each laboratory to facilitate direct comparison.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| RSD of Peak Area | ≤ 2.0% | 0.8% |
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | - | 5 - 80 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (Repeatability, %RSD) | ≤ 2.0% | 1.1% |
| Intermediate Precision (%RSD) | ≤ 2.0% | 1.3% |
| Limit of Detection (LOD) (µg/mL) | - | 0.1 |
| Limit of Quantitation (LOQ) (µg/mL) | - | 0.3 |
| Robustness | No significant change in results | Robust |
Visualizations: Workflow and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key workflows in a cross-validation study.
Caption: Workflow for an inter-laboratory cross-validation study.
Caption: Logical relationship for successful cross-validation.
Conclusion
A successful inter-laboratory cross-validation of an analytical method for Valsartan is achievable with a well-defined protocol and clear acceptance criteria. By following the principles outlined in this guide, pharmaceutical companies and contract research organizations can ensure the consistency and reliability of their analytical data, ultimately contributing to the quality and safety of the final drug product. While this guide provides a framework based on existing data and regulatory principles, it is imperative that each cross-validation study is meticulously planned and documented to meet specific regulatory requirements.
Incurred Sample Reanalysis for Pharmacokinetic Studies: A Comparative Guide to Internal Standards for Valsartan Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different internal standards used in the bioanalytical quantification of valsartan for pharmacokinetic (PK) studies, with a focus on the critical process of Incurred Sample Reanalysis (ISR). The selection of an appropriate internal standard (IS) is paramount for the accuracy and reproducibility of bioanalytical data. This document presents supporting experimental data from various validated methods to aid researchers in making informed decisions for their valsartan PK assays.
The Critical Role of Incurred Sample Reanalysis
Incurred Sample Reanalysis (ISR) is a regulatory requirement and a fundamental component of bioanalytical method validation. It serves to demonstrate the reproducibility of the analytical method when applied to authentic study samples from dosed subjects, as opposed to the quality control (QC) samples prepared by spiking the analyte into a blank matrix. Factors such as the presence of metabolites, protein binding, and matrix effects in incurred samples can influence the bioanalytical results, making ISR a crucial step to ensure the reliability of pharmacokinetic data.[1]
According to regulatory guidelines from bodies like the US Food and Drug Administration (FDA), for a successful ISR, at least two-thirds (67%) of the reanalyzed samples must have results within 20% of the original values for small molecules like valsartan.[1]
Comparison of Internal Standards for Valsartan Bioanalysis
The ideal internal standard for mass spectrometry-based bioanalysis is a stable isotope-labeled (SIL) version of the analyte, such as Valsartan-d8. SIL internal standards have nearly identical physicochemical properties to the analyte, leading to similar extraction recovery and ionization efficiency, which helps to compensate for variability during sample processing and analysis.[2][3][4] However, non-deuterated structural analogs are also frequently used. This guide compares the performance of methods using a deuterated internal standard (Valsartan-d9) and non-deuterated internal standards (Benazepril and Diclofenac).
Quantitative Performance Data
The following tables summarize the validation parameters from different bioanalytical methods for valsartan quantification, providing a basis for comparison.
Table 1: Method Performance with Deuterated Internal Standard (Valsartan-d9)
| Validation Parameter | Performance Data |
| Linearity Range | 0.50 – 20,000.00 ng/mL |
| Intra-run Precision (%CV) | 1.3 to 2.5% |
| Inter-run Precision (%CV) | 2.1 to 3.2% |
| Overall Recovery (Valsartan) | 86.9% |
| Overall Recovery (Valsartan-d9) | 86.7% |
| Data sourced from a study using a precipitation method with HPLC-MS/MS in rat plasma.[5] |
Table 2: Method Performance with Non-Deuterated Internal Standard (Benazepril)
| Validation Parameter | Performance Data |
| Linearity Range | 50.0 – 5000.0 ng/mL |
| Intra-day Precision (%CV) | 3.46 to 8.33% |
| Inter-day Precision (%CV) | 5.85 to 7.05% |
| Intra-day Accuracy | 93.53 to 107.13% |
| Inter-day Accuracy | 95.26 to 104.0% |
| Recovery (Valsartan) | 81.4% |
| Recovery (Benazepril) | 113.7% |
| Data sourced from a study using liquid-liquid extraction with LC-MS in human plasma.[6][7] |
Table 3: Method Performance with Non-Deuterated Internal Standard (Diclofenac)
| Validation Parameter | Performance Data |
| Linearity Range | 5.0 – 4000.0 ng/mL |
| Extraction Recovery (Valsartan) | 87.22% |
| Extraction Recovery (Diclofenac) | 99.33% |
| Data sourced from a study using liquid-liquid extraction with HPLC-fluorescence detection in human plasma.[8] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing bioanalytical assays. Below are summaries of the experimental protocols for the methods cited above.
Protocol 1: Valsartan Quantification using Valsartan-d9 Internal Standard
-
Sample Preparation: Protein precipitation.[9] To 100 µL of plasma, 10 µL of Valsartan-d9 internal standard solution (20 µg/mL in 50% methanol) is added, followed by 200 µL of acetonitrile. The mixture is vortexed and centrifuged.[9]
-
Chromatography: Thermo Hypurity C18 column (4.6mm x 150 mm, 5.0 µm) with an isocratic mobile phase.[5]
-
Mass Spectrometry: API-4000 system operating in positive ionization mode.[5][9]
Protocol 2: Valsartan Quantification using Benazepril Internal Standard
-
Sample Preparation: Liquid-liquid extraction. To a 500 µL aliquot of plasma, 200 µL of 10% formic acid is added and vortexed. Then, 500 µL of diethyl ether is added, mixed, and centrifuged. The upper organic layer is evaporated, and the residue is reconstituted in the mobile phase.[6]
-
Chromatography: C18 column (4.6 mm x 50 mm, 3.5 µm) with a mobile phase of deionized water:acetonitrile (20:80 v/v) and 0.2% formic acid.[6][7]
-
Mass Spectrometry: Detection in positive ionization mode.[6][7]
Protocol 3: Valsartan Quantification using Diclofenac Internal Standard
-
Sample Preparation: Liquid-liquid extraction with a mixture of methyl tertiary-butyl ether and ethyl acetate (2:8).[8]
-
Chromatography: Waters, Xterra-C18 column (150 x 4.6 mm, 5 μm) with a mobile phase of acetonitrile and phosphate buffer containing 1 g/L sodium salt of 1-Hexane sulphonic acid (pH 2.5) (52:48, v/v).[8]
-
Detection: Fluorescence detector with excitation at 255 nm and emission at 374 nm.[8]
Visualizing the Incurred Sample Reanalysis Workflow
The following diagram illustrates the logical workflow of the Incurred Sample Reanalysis process in a typical pharmacokinetic study.
References
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 8. tandfonline.com [tandfonline.com]
- 9. Pharmacokinetics and Bioequivalence of Two Formulations of Valsartan 80 mg Capsules: A Randomized, Single Dose, 4-Period Crossover Study in Healthy Chinese Volunteers Under Fasting and Fed Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Limit of Detection and Quantification for Valsartan using a Deuterated Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) of the antihypertensive drug Valsartan, utilizing a deuterated internal standard (IS) such as Valsartan-d8. The use of a stable isotope-labeled internal standard is a robust approach in bioanalytical method development, ensuring high accuracy and precision by compensating for matrix effects and variations in sample processing. The data and protocols presented herein are compiled from various validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Comparative Analysis of LOD and LOQ
The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. The following table summarizes the LOD and LOQ values for Valsartan from different LC-MS/MS methods, which commonly employ deuterated internal standards like Valsartan-d9, a suitable surrogate for this compound.
| Analytical Method | Matrix | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Internal Standard |
| LC-MS/MS (Method A) | Human Plasma | Not Reported | 6.062[1] | Valsartan-d9[1] |
| LC-MS/MS (Method B) | Rat Plasma | Not Reported | 0.50[[“]][3] | Valsartan-d9[[“]][3] |
| LC-MS/MS (Method C) | Human Plasma | Not Reported | 25[4] | Valsartan-d9[4] |
| LC-MS/MS (Method D) | Human Plasma | Not Reported | 50.2[5] | Irbesartan (surrogate) |
| LC-MS/MS (Method E) | Human Plasma | Not Reported | 2 | Not specified |
Experimental Protocol: A Validated LC-MS/MS Method
This section details a representative experimental protocol for the determination of Valsartan in human plasma using a deuterated internal standard, based on established and validated methods.[1][[“]]
Materials and Reagents
-
Valsartan reference standard
-
This compound (or a suitable alternative like Valsartan-d9) internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K3EDTA)[1]
Sample Preparation (Protein Precipitation)
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
In a microcentrifuge tube, pipette 100 µL of the plasma sample.
-
Add 20 µL of the this compound internal standard working solution (e.g., at a concentration of 500 ng/mL).
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient or isocratic elution can be employed. A typical mobile phase consists of:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: 0.1% Formic acid in acetonitrile/methanol mixture
-
-
Flow Rate: Typically in the range of 0.3-0.8 mL/min.[1]
-
Injection Volume: 5-10 µL.
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode. Negative mode is often used for Valsartan.[4]
-
Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for both Valsartan and this compound. Example transitions are:
-
Valsartan: m/z 434.2 → 179.1[4]
-
Valsartan-d9 (as a proxy for d8): m/z 443.3 → 291.2
-
-
Ion Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows (nebulizer, curtain, and collision gas) for maximum signal intensity.
Determination of LOD and LOQ
The LOD and LOQ are determined based on the signal-to-noise ratio (S/N). Typically, the LOD is established at a signal-to-noise ratio of 3:1, and the LOQ at 10:1. This is confirmed by analyzing a series of diluted samples and assessing the precision and accuracy at the proposed LOQ, which should be within ±20% of the nominal concentration.
Visualizing the Experimental Workflow and Mechanism of Action
To further clarify the experimental process and the pharmacological context of Valsartan, the following diagrams are provided.
References
- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 2. consensus.app [consensus.app]
- 3. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 4. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CV Pharmacology | Angiotensin Receptor Blockers (ARBs) [cvpharmacology.com]
A Comparative Guide to Assessing Linearity and Range in Valsartan Assays Utilizing a Deuterated Internal Standard
This guide provides a comprehensive comparison of methodologies for assessing the linearity and analytical range of Valsartan assays that employ a deuterated internal standard. The information is intended for researchers, scientists, and professionals in drug development, offering objective data and detailed experimental protocols to ensure reliable and accurate bioanalytical method validation. The use of a deuterated internal standard, such as Valsartan-d9 or Valsartan-d3, is a common practice in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to compensate for variability during sample processing and analysis.[1][2]
Comparison of Linearity and Range from Published Methods
The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3] The following table summarizes the linearity and range of various published LC-MS/MS methods for the quantification of Valsartan using a deuterated internal standard.
| Linear Range (ng/mL) | Internal Standard | Analytical Method | Correlation Coefficient (r²) | Reference |
| 0.50 – 20000.00 | Valsartan-D9 | HPLC-MS/MS | >0.99 | [4][5] |
| 50.0 – 5000.0 | Benazepril* | HPLC-MS/MS | 0.9996 | [6][7] |
| 6.062 – 18060.792 | Valsartan-d9 | LC-MS/MS | >0.99 | [1][8][9] |
| 0.5 – 5000 | Valsartan-d3 | LC-MS/MS | Not Specified | [10] |
| 5 – 100 µg/mL | Not Specified | RP-HPLC | 0.999 | [11] |
| 5 – 50 µg/mL | Not Specified | RP-HPLC | 0.999 | [12] |
| 1 – 200 µg/mL | Not Specified | HPLC | >0.999 | [13] |
| 40 – 140 µg/mL | Not Specified | RP-HPLC | 0.9999 | [14] |
*Note: While Benazepril is not a deuterated standard, this study is included for comparative purposes of a validated bioanalytical method for Valsartan.
Experimental Protocol for Linearity and Range Assessment
This section details a typical experimental protocol for determining the linearity and range of a Valsartan assay using a deuterated internal standard, based on established bioanalytical method validation guidelines from the FDA and EMA.[15][16][17][18]
1. Preparation of Stock and Working Solutions:
-
Valsartan Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Valsartan reference standard in a suitable solvent (e.g., methanol).
-
Deuterated Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the deuterated internal standard (e.g., Valsartan-d9) in the same manner as the analyte stock solution.
-
Working Solutions: Prepare serial dilutions of the Valsartan stock solution with a suitable solvent to create a series of working solutions for calibration standards and quality control (QC) samples. A separate weighing of the reference standard is recommended for the preparation of QC samples.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Calibration Curve Standards: A calibration curve should consist of a blank sample (matrix without analyte or IS), a zero sample (matrix with IS only), and at least six to eight non-zero concentration levels covering the expected range.[18] Spike blank biological matrix (e.g., human plasma) with the appropriate working solutions to achieve the desired concentrations for the calibration curve.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
3. Sample Preparation (Protein Precipitation Method):
-
To a 100 µL aliquot of plasma sample (calibration standard, QC, or unknown), add a fixed volume of the internal standard working solution.
-
Add a protein precipitation agent, such as acetonitrile or methanol (typically in a 3:1 ratio to the plasma volume).[10]
-
Vortex the mixture for a specified time (e.g., 1 minute) to ensure complete protein precipitation.
-
Centrifuge the samples at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
4. LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A suitable C18 column is commonly used for the separation of Valsartan.[1][4][7]
-
Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).[5][7] The separation can be achieved using either an isocratic or gradient elution.
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[1]
-
Injection Volume: A small volume (e.g., 5-20 µL) of the prepared sample is injected into the LC-MS/MS system.[5]
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode is typically used. Several studies have utilized positive ionization mode.[4][6][7]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both Valsartan and its deuterated internal standard.
-
5. Data Analysis and Acceptance Criteria:
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
-
Linearity: The linearity of the calibration curve is assessed using a weighted linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.
-
Range: The range of the assay is defined by the LLOQ and the Upper Limit of Quantification (ULOQ). The concentrations of the calibration standards should be back-calculated, and the deviation from the nominal concentration should be within ±15% (±20% for the LLOQ).[4]
Workflow for Assessing Linearity and Range
The following diagram illustrates the logical workflow for the assessment of linearity and range in a Valsartan bioanalytical assay.
Caption: Workflow for Linearity and Range Assessment.
References
- 1. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of a sensitive and simple LC-MS/MS method for simultaneous quantitation of valsartan, sacubitril and sacubitrilat in pediatric population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sphinxsai.com [sphinxsai.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. fda.gov [fda.gov]
- 17. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 18. ema.europa.eu [ema.europa.eu]
Evaluating the Precision and Accuracy of Valsartan Quantification: A Comparative Guide to Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Valsartan, a widely prescribed angiotensin II receptor blocker, is paramount in pharmacokinetic studies, clinical trials, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard is a cornerstone of robust bioanalytical methods, ensuring precision and accuracy by compensating for variability in sample preparation and instrument response. This guide provides a comprehensive comparison of Valsartan quantification using its deuterated analog, Valsartan-d8, alongside other commonly employed internal standards, supported by experimental data and detailed protocols.
The Critical Role of Internal Standards in Bioanalysis
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for small molecule quantification, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls. An ideal IS mimics the analyte's chemical and physical properties, co-eluting chromatographically and exhibiting similar ionization efficiency. This allows for the correction of matrix effects and variations during sample processing, leading to reliable and reproducible results.
Stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" for LC-MS/MS-based quantification. By incorporating heavy isotopes like deuterium, these standards are chemically identical to the analyte but have a different mass-to-charge ratio (m/z), allowing the mass spectrometer to distinguish between them. This near-identical behavior during extraction and ionization provides the most accurate correction for potential analytical variability.
Comparative Analysis of Internal Standards for Valsartan Quantification
While this compound is an ideal choice, other compounds have been utilized as internal standards for Valsartan analysis. This section compares the performance of deuterated Valsartan analogs with other commonly used internal standards.
Data Presentation: Precision and Accuracy
The following tables summarize the precision and accuracy data from various studies employing different internal standards for Valsartan quantification. It is important to note that direct head-to-head comparisons in a single study are limited, and the data presented is a compilation from different validated methods. The performance of Valsartan-d9 and -d3 is considered representative of this compound due to their structural and chemical similarities.
| Internal Standard | Matrix | Concentration Range (ng/mL) | Intra-Day Precision (%CV) | Inter-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Accuracy (%) | Reference |
| Valsartan-d9 | Rat Plasma | 0.50 – 20000.00 | 1.3 - 2.5 | 2.1 - 3.2 | Not explicitly stated | Not explicitly stated | [1] |
| Valsartan-d9 | Human Plasma | 6.062–18060.792 | 2.5 - 9.2 | 2.9 - 8.0 | Within 8% of nominal | Within 8% of nominal | [2] |
| Valsartan-d3 | Human Plasma | 5.00-10000 | Within acceptable limits | Within acceptable limits | Within acceptable limits | Within acceptable limits | [3] |
| Benazepril | Human Plasma | 50.0 – 5000.0 | 3.46 - 8.33 | 5.85 - 7.05 | 93.53 - 107.13 | 95.26 - 104.0 | [4] |
| Irbesartan | Human Plasma | 50.2–6018.6 | ≤10.22 | ≤12.45 | 105.68–114.22 | 98.41–108.16 | [5] |
| Telmisartan | Human Plasma | 20.0 – 15000 | Not explicitly stated | Not explicitly stated | Good recoveries (91.6 - 114.8%) | Good recoveries (91.6 - 114.8%) | [6] |
| Etodolac | Human Plasma | 0.01–1 µg/mL | 0.825 - 18.18 | 0.969 - 13.20 | 99 - 111 | 98.52 - 106 | [7] |
Key Observations:
-
Deuterated Internal Standards (Valsartan-d9, -d3): Methods employing deuterated analogs of Valsartan consistently demonstrate excellent precision, with coefficients of variation (%CV) generally below 10%.[1][2] This high level of precision is attributed to the near-identical extraction recovery and ionization response between the analyte and the internal standard.
-
Structural Analogs (Irbesartan, Telmisartan): Other angiotensin II receptor blockers like Irbesartan and Telmisartan have been successfully used as internal standards.[5][6] While providing acceptable performance, the potential for differential matrix effects and extraction efficiencies compared to Valsartan exists, which may lead to slightly higher variability.
-
Other Compounds (Benazepril, Etodolac): The use of compounds from different drug classes, such as Benazepril (an ACE inhibitor) and Etodolac (an NSAID), has also been reported.[4][7] While validated, these may exhibit more significant differences in physicochemical properties compared to Valsartan, potentially impacting the robustness of the assay under varying sample conditions.
Experimental Protocols
The following are detailed methodologies for key experiments in Valsartan quantification using a deuterated internal standard, compiled from established and validated methods.
Sample Preparation: Protein Precipitation (PPT)
This method is rapid and straightforward, suitable for high-throughput analysis.
-
Aliquoting: To 100 µL of plasma sample, add 50 µL of the internal standard working solution (e.g., this compound in methanol).
-
Precipitation: Add 300 µL of a protein precipitating agent, such as acetonitrile or methanol.[3]
-
Vortexing: Vortex the mixture for approximately 5-10 minutes to ensure complete protein precipitation.[3]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[6]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for injection into the LC-MS/MS system.
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to PPT, potentially reducing matrix effects.
-
Aliquoting and Acidification: To 100 µL of plasma, add 50 µL of the internal standard and 125 µL of 0.2 M hydrochloric acid to acidify the sample.[8]
-
Extraction: Add an appropriate organic solvent (e.g., diethyl ether) and vortex vigorously.
-
Centrifugation: Centrifuge to separate the aqueous and organic layers.
-
Supernatant Transfer and Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase for injection.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts and can be automated for high-throughput workflows.
-
Conditioning: Condition an appropriate SPE cartridge (e.g., HLB) with methanol followed by water.
-
Loading: Load the pre-treated plasma sample (spiked with internal standard) onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interferences.
-
Elution: Elute Valsartan and the internal standard with a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute the residue in the mobile phase.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
Chromatographic Column: A C18 column is commonly used for the separation of Valsartan.[1][9]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., water with 0.1% formic acid or an ammonium acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).[5][9] Gradient or isocratic elution can be employed.
-
Ionization: Electrospray ionization (ESI) is typically used, often in the negative ion mode for Valsartan.[5][8]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The precursor-to-product ion transitions for Valsartan and the internal standard are monitored. For example, a common transition for Valsartan is m/z 434.2 → 179.1.[8]
Mandatory Visualizations
Experimental Workflow for Valsartan Quantification
Caption: A typical bioanalytical workflow for the quantification of Valsartan in plasma.
Signaling Pathway of Valsartan's Mechanism of Action
Valsartan is an angiotensin II receptor blocker (ARB) that exerts its effects by selectively inhibiting the Angiotensin II Type 1 (AT1) receptor. This blockade disrupts the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular function.
Caption: The mechanism of action of Valsartan in the Renin-Angiotensin-Aldosterone System.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is unequivocally the superior choice for the accurate and precise quantification of Valsartan in biological matrices. The compiled data demonstrates that deuterated analogs consistently yield high precision and accuracy, minimizing the impact of analytical variability. While other internal standards can be employed and validated, they may introduce a greater potential for variability due to differences in physicochemical properties. The detailed experimental protocols provided herein offer a robust starting point for the development and validation of bioanalytical methods for Valsartan, ensuring data integrity for critical research and clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. A Selective and Accurate LC-MS/MS Method for Simultaneous Quantification of Valsartan and Hydrochlorothiazide in Human Plasma [mdpi.com]
- 6. shimadzu.com [shimadzu.com]
- 7. Formulation and Bioequivalence of Two Valsartan Tablets After a Single Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
- 9. tandfonline.com [tandfonline.com]
A Head-to-Head Battle: Protein Precipitation vs. Liquid-Liquid Extraction for Valsartan Analysis in Biological Matrices
A comprehensive guide for researchers and drug development professionals on selecting the optimal sample preparation method for the bioanalysis of Valsartan.
In the realm of pharmacokinetic and bioequivalence studies, the accurate quantification of therapeutic agents like Valsartan in biological fluids is paramount. The journey from a complex biological sample to a clean, analyzable extract hinges on the critical step of sample preparation. Among the array of techniques available, protein precipitation (PPT) and liquid-liquid extraction (LLE) stand out as two of the most commonly employed methods. This guide provides an objective comparison of their performance for Valsartan analysis, supported by experimental data, to aid researchers in making informed decisions for their analytical workflows.
Performance Metrics: A Quantitative Comparison
The choice between protein precipitation and liquid-liquid extraction is often a trade-off between speed, simplicity, and the cleanliness of the final extract. The following tables summarize the key performance parameters for Valsartan analysis using both methods, compiled from various validated bioanalytical studies.[1][2][3][4]
| Performance Metric | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Reference(s) |
| Linearity Range (ng/mL) | 20 - 10000 | 25 - 8000 | [1][2] |
| Recovery (%) | 86.9 - 97.86 | 81.4 - 95 | [2][3][4] |
| Matrix Effect (%) | 97.36 - 97.86 | ~98 | [2] |
| Intra-day Precision (% CV) | 1.3 - 5.0 | 3.46 - 8.33 | [3][4][5] |
| Inter-day Precision (% CV) | 2.1 - 5.0 | 5.85 - 7.05 | [3][4][5] |
| Inaccuracy/Accuracy (%) | < 8 | 93.53 - 107.13 | [4][5] |
Table 1: Comparison of Performance Characteristics for Valsartan Analysis.
Delving into the Details: Experimental Protocols
The efficacy of any sample preparation technique is intrinsically linked to the specifics of the experimental protocol. Below are detailed methodologies for both protein precipitation and liquid-liquid extraction tailored for Valsartan analysis, based on established and validated methods.
Protein Precipitation (PPT) Protocol
Protein precipitation is a straightforward and rapid method that involves the addition of an organic solvent to a plasma sample to denature and precipitate proteins.
Materials:
-
Human plasma sample containing Valsartan
-
Methanol (precipitating agent)[5]
-
Internal Standard (IS) solution (e.g., Valsartan-d9)[3]
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a 200 µL aliquot of human plasma in a microcentrifuge tube, add a specific volume of the internal standard solution.[5]
-
Add 600 µL of methanol to the plasma sample.[5]
-
Vortex the mixture for approximately 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for about 3 minutes at ambient temperature to pellet the precipitated proteins.[6]
-
Carefully collect the supernatant.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase before analysis.[2]
Liquid-Liquid Extraction (LLE) Protocol
Liquid-liquid extraction offers a more selective approach, partitioning the analyte of interest from the aqueous biological matrix into an immiscible organic solvent.
Materials:
-
Human plasma sample containing Valsartan
-
10% Formic Acid[4]
-
Diethyl ether (extraction solvent)[4]
-
Internal Standard (IS) solution (e.g., Benazepril)[4]
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
Procedure:
-
To a 500 µL aliquot of human plasma in a centrifuge tube, add a specific volume of the internal standard solution.
-
Add 200 µL of 10% formic acid to acidify the sample and vortex for 1 minute.
-
Add 500 µL of diethyl ether to the tube.
-
Vortex the mixture vigorously for 5 minutes to facilitate the extraction of Valsartan into the organic phase.
-
Centrifuge the sample at 10,000 rpm for 5 minutes to achieve phase separation.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Visualizing the Workflow and Comparison
To further clarify the experimental processes and the logical relationship between the two methods, the following diagrams are provided.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Rapid determination of valsartan in human plasma by protein precipitation and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
